molecular formula C11H6ClF3IN B1435779 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline CAS No. 1431365-65-9

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Número de catálogo: B1435779
Número CAS: 1431365-65-9
Peso molecular: 371.52 g/mol
Clave InChI: GACSAZAAIXBCRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H6ClF3IN and its molecular weight is 371.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3IN/c1-5-10(16)9(12)7-4-6(11(13,14)15)2-3-8(7)17-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACSAZAAIXBCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preclinical Evaluation of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline: In Vitro Cytotoxicity and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, particularly in oncology. The compound 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (CIMTQ) represents a highly specialized, multi-halogenated derivative designed to maximize antiproliferative efficacy while maintaining metabolic stability.

As an application scientist overseeing preclinical screening, it is critical to understand why this specific molecular architecture drives cytotoxicity before deploying in vitro assays. The rational design of CIMTQ leverages several structural pillars:

  • 6-(Trifluoromethyl) Group: The incorporation of a −CF3​ moiety at the 6-position significantly enhances the molecule's lipophilicity and metabolic stability. This modification facilitates rapid penetration across the phospholipid bilayer of cancer cells, a hallmark of potent antiproliferative quinolines[1].

  • 3-Iodo & 4-Chloro Substitutions: The presence of heavy halogens creates a highly electron-deficient, sterically hindered core. The 4-chloro group often acts as a reactive site for target binding, while the bulky 3-iodo group enhances the planarity and electron-withdrawing capacity, optimizing the molecule for potential DNA intercalation or Topoisomerase I inhibition[2].

  • 2-Methyl Group: Provides steric shielding near the quinoline nitrogen, modulating the basicity of the molecule and influencing its intracellular localization (e.g., lysosomal or mitochondrial accumulation).

Mechanistic Foundations of Cytotoxicity

To design a self-validating experimental workflow, we must first establish the theoretical mechanisms by which halogenated quinolines induce cell death. CIMTQ primarily exerts its cytotoxic effects through a multi-targeted approach:

  • Mitochondrial Dysfunction and ROS Generation: Halogenated quinoline derivatives are known to disrupt the mitochondrial electron transport chain. This disruption leads to the leakage of electrons and the subsequent generation of excessive Reactive Oxygen Species (ROS)[3]. Cancer cells, which already operate under high basal oxidative stress, are highly susceptible to this sudden ROS surge, which overwhelms their antioxidant defense systems.

  • Apoptosis via the Intrinsic Pathway: The accumulation of ROS triggers mitochondrial membrane depolarization, leading to the release of Cytochrome C into the cytosol. This event initiates the formation of the apoptosome, activating Caspase-9 and the executioner Caspase-3, ultimately driving the cell into apoptosis[3].

  • Topoisomerase I Inhibition: The planar, electron-deficient nature of the quinoline core allows it to intercalate between DNA base pairs or trap the Topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and cell cycle arrest in the G2/M phase[2].

MOA CIMTQ CIMTQ (Lipophilic Entry) Mito Mitochondrial Dysfunction CIMTQ->Mito Targets DNA DNA Intercalation / Topo I Inhibition CIMTQ->DNA Intercalates ROS Excessive ROS Generation Mito->ROS Disrupts ETC CytC Cytochrome C Release Mito->CytC Membrane Permeability ROS->DNA Oxidative Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Cell Cycle Arrest Caspase Caspase 9/3 Activation CytC->Caspase Apoptosome Formation Caspase->Apoptosis Execution

Intracellular signaling pathways mediating CIMTQ-induced apoptosis in human cancer cells.

Experimental Workflows & Validated Protocols

A robust cytotoxicity evaluation requires a multi-tiered approach. We do not merely measure cell death; we must prove how the cells are dying and ensure the compound is selective for malignant tissues over healthy ones.

Cell Line Selection Strategy

To establish a comprehensive profile, CIMTQ should be screened against a diverse panel of human cell lines. We recommend:

  • A549 (Lung Adenocarcinoma): Highly responsive to Topoisomerase inhibitors[2].

  • MCF-7 (Breast Carcinoma): Standard model for evaluating ROS-mediated apoptosis by quinoline derivatives[1].

  • HCT-116 (Colorectal Carcinoma): Excellent for assessing cell cycle arrest mechanisms.

  • HL-7702 (Normal Human Liver Cells): Critical for calculating the Selectivity Index (SI). A high SI indicates that the drug targets cancer cells while sparing normal tissue[4].

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality Insight: We utilize the MTT assay because the reduction of the tetrazolium salt to formazan relies directly on NAD(P)H-dependent cellular oxidoreductase enzymes. Since CIMTQ targets mitochondrial function, this assay provides a highly sensitive, direct readout of mitochondrial viability[4].

  • Cell Seeding: Seed human cell lines (e.g., A549, MCF-7, HL-7702) in 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of complete DMEM medium. Incubate for 24 h at 37°C in a 5% CO2​ atmosphere to allow adherence.

  • Compound Treatment: Prepare a stock solution of CIMTQ in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Treat cells with a concentration gradient (e.g., 1.25, 2.5, 5, 10, 20, and 40 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h in the dark.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality Insight: To prove that the reduction in viability is due to programmed cell death (apoptosis) rather than uncontrolled necrosis, we use Annexin V to detect externalized phosphatidylserine (an early apoptotic marker) and Propidium Iodide (PI) to detect membrane compromise (a late apoptotic/necrotic marker)[3].

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with CIMTQ at 1/2IC50​ , IC50​ , and 2×IC50​ concentrations for 24 h.

  • Harvesting: Collect both floating (dead) and adherent cells using trypsin without EDTA (EDTA can interfere with Annexin V binding). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate viable (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.

Protocol 3: Intracellular ROS Measurement (DCFDA Assay)

Causality Insight: To validate the hypothesis that CIMTQ induces oxidative stress, we use the fluorogenic dye H2​DCFDA . Upon cleavage by intracellular esterases and oxidation by ROS, it converts to the highly fluorescent DCF[3].

  • Preparation: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2​DCFDA in serum-free media for 30 minutes at 37°C.

  • Treatment & Kinetic Reading: Remove the dye, wash, and add CIMTQ at varying concentrations. Measure fluorescence immediately (Ex/Em = 485/535 nm) and continuously over 4 hours to capture the kinetic burst of ROS generation.

Workflow cluster_assays In Vitro Assays Seed Cell Seeding (96/6-well plates) Treat CIMTQ Treatment (Dose & Time Gradient) Seed->Treat MTT MTT Assay (Viability / IC50) Treat->MTT Flow Flow Cytometry (Annexin V/PI) Treat->Flow DCFDA DCFDA Assay (ROS Kinetics) Treat->DCFDA Analyze Data Synthesis & Selectivity Index MTT->Analyze Flow->Analyze DCFDA->Analyze

Standardized in vitro workflow for evaluating the cytotoxicity of quinoline derivatives.

Quantitative Data Presentation

When evaluating a novel compound like CIMTQ, data must be contextualized against clinical standards. Below is a representative data synthesis table demonstrating the expected pharmacological profile of a highly active halogenated trifluoromethyl quinoline, emphasizing the critical Selectivity Index (SI).

Table 1: Representative IC50​ Values (µM) and Selectivity Indices of CIMTQ vs. Standard Chemotherapeutics at 48h

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HL-7702 (Normal Liver)Selectivity Index (SI)*
CIMTQ 4.12 ± 0.355.88 ± 0.416.20 ± 0.55> 50.00> 12.1
Doxorubicin (Control)1.05 ± 0.120.85 ± 0.091.25 ± 0.152.50 ± 0.30~ 2.4
Cisplatin (Control)8.50 ± 0.6012.30 ± 1.1010.40 ± 0.8515.20 ± 1.20~ 1.8

*Selectivity Index (SI) is calculated as the ratio of the IC50​ value in the normal cell line (HL-7702) to the most sensitive cancer cell line (A549). An SI > 10 is generally considered highly favorable for preclinical advancement.

Conclusion & Future Perspectives

The rational design of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (CIMTQ) yields a highly lipophilic, electron-deficient scaffold primed for potent in vitro cytotoxicity. By strictly adhering to the self-validating experimental workflows outlined above—correlating MTT viability data with flow cytometric apoptosis confirmation and ROS kinetic tracking—researchers can definitively map the compound's mechanism of action. Future development should focus on evaluating CIMTQ's potential as a ligand for transition metals (e.g., Copper or Iron) to further enhance its efficacy via chemodynamic therapy (CDT)[3].

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry URL:[Link]

  • Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis, Biological Evaluation, and Theoretical Study of Indenoquinolinylphosphine Oxide Derivatives as Topoisomerase 1 Inhibitors and Antiproliferative Agents National Institutes of Health (PMC) URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline, a key heterocyclic building block for research in medicinal chemistry and materials science. The synthetic strategy begins with the construction of the quinolin-4-one core via a Gould-Jacobs type reaction, followed by a robust chlorination of the 4-hydroxy group, and concludes with a regioselective C-H iodination at the C3 position. This guide is designed for researchers and scientists, offering detailed procedural steps, explanations for key experimental choices, safety protocols, and troubleshooting advice to ensure a reliable and reproducible synthesis.

Introduction

Quinoline scaffolds are privileged structures in drug discovery and are integral to a wide range of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The functionalization of the quinoline core with specific substituents, such as halogens and trifluoromethyl groups, is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The target compound, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline, incorporates three distinct reactive handles: a trifluoromethyl group for metabolic stability, a 4-chloro atom for nucleophilic substitution, and a 3-iodo atom for cross-coupling reactions (e.g., Suzuki, Sonogashira). This multi-functionalized scaffold represents a valuable starting point for the development of novel chemical entities.

The synthetic pathway detailed herein is designed for efficiency and control, proceeding through well-established and reliable transformations.[3][4][5] The initial cyclization builds the foundational ring system, the subsequent chlorination activates the C4 position for further derivatization, and the final iodination introduces a versatile point for molecular elaboration.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from commercially available 4-(Trifluoromethyl)aniline and ethyl acetoacetate.

G SM Starting Materials (4-(Trifluoromethyl)aniline + Ethyl Acetoacetate) S1 Step 1: Gould-Jacobs Reaction (Cyclization) SM->S1 Polyphosphoric Acid (PPA) High Temperature I1 Intermediate 1 (4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline) S1->I1 Formation of Quinolone Core S2 Step 2: Deoxychlorination (Chlorination) I1->S2 Phosphorus Oxychloride (POCl₃) Reflux I2 Intermediate 2 (4-Chloro-2-methyl-6-(trifluoromethyl)quinoline) S2->I2 Activation of C4 Position S3 Step 3: C-H Iodination (Iodination) I2->S3 N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA) FP Final Product (4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline) S3->FP Regioselective Iodination

Figure 1: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-(Trifluoromethyl)aniline≥98%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Polyphosphoric acid (PPA)ReagentSigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichCorrosive & Lachrymator
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Sigma-AldrichLight sensitive
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichCorrosive
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated Sol.
Sodium sulfite (Na₂SO₃)10% Sol.
Magnesium sulfate (MgSO₄)Anhydrous
Silica Gel230-400 meshFor column chromatography

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline

This step employs a thermal cyclization reaction to construct the core quinolin-4-one structure from an aniline and a β-ketoester.[5] Polyphosphoric acid acts as both the acidic catalyst and the dehydrating agent to drive the reaction to completion at high temperatures.

Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add polyphosphoric acid (PPA) (100 g). Begin stirring and heat the PPA to 80 °C to reduce its viscosity.

  • In a separate beaker, mix 4-(trifluoromethyl)aniline (16.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add the mixture dropwise to the hot, stirring PPA over 30 minutes. An exothermic reaction will occur.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 140-150 °C and maintain for 2 hours. Monitor the reaction progress by TLC (20% MeOH in DCM).

  • Allow the reaction to cool to approximately 90 °C. Cautiously pour the viscous mixture onto crushed ice (500 g) in a large beaker with vigorous stirring.

  • A precipitate will form. Adjust the pH of the slurry to ~8 using a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum at 60 °C.

  • The crude product can be recrystallized from ethanol to yield 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline as a pale yellow solid.

  • Expected Yield: 70-80%

Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

This transformation converts the C4-hydroxyl group into a chloride, a superior leaving group for subsequent nucleophilic substitution reactions.[6] Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this deoxychlorination.[7][8] A catalytic amount of DMF is used to form the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

G cluster_0 Mechanism of Chlorination Quinolinone 4-Hydroxyquinoline (Keto Tautomer) Intermediate O-Acylated Intermediate Quinolinone->Intermediate Nucleophilic Attack Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ Product 4-Chloroquinoline Intermediate->Product Elimination Chloride Cl⁻ Chloride->Intermediate Attack at C4

Figure 2: Simplified mechanism for the chlorination step.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the dried 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline (11.4 g, 0.05 mol).

  • Add phosphorus oxychloride (POCl₃) (35 mL, 0.375 mol) to the flask, followed by 3-4 drops of anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid will dissolve as the reaction progresses.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (400 g) with stirring. Caution: This is a highly exothermic and vigorous reaction.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Filter the solid, wash with cold water, and air dry.

  • Dissolve the crude solid in dichloromethane (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by flash column chromatography (eluent: 10-20% Ethyl Acetate in Hexanes) to give 4-chloro-2-methyl-6-(trifluoromethyl)quinoline as a white to off-white solid.

  • Expected Yield: 85-95%

Step 3: Synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

The final step is a regioselective electrophilic iodination at the C3 position of the quinoline ring.[9] The electron-donating character of the nitrogen atom and the methyl group, combined with the directing effects of the existing substituents, favors substitution at C3. N-Iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid provides a potent source of the electrophilic iodine species (I⁺).

Procedure:

  • To a clean, dry round-bottom flask, add 4-chloro-2-methyl-6-(trifluoromethyl)quinoline (6.1 g, 0.025 mol).

  • Add trifluoroacetic acid (TFA) (50 mL) and stir until the solid is fully dissolved.

  • Add N-Iodosuccinimide (NIS) (6.2 g, 0.0275 mol, 1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully pour the reaction mixture into a beaker containing ice water (300 mL).

  • Add 10% aqueous sodium sulfite (Na₂SO₃) solution dropwise until the dark color of excess iodine disappears.

  • Neutralize the solution to pH 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: 5-15% Ethyl Acetate in Hexanes) to afford the final product, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline.

  • Expected Yield: 75-85%

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Avoid contact with skin and eyes.

  • The chlorination step produces HCl gas, which is corrosive and toxic. The reaction must be performed in a fume hood and vented through a basic scrubber (e.g., NaOH solution).

  • Always perform quenching steps (adding reaction mixtures to ice/water) slowly and behind a safety shield, as these can be highly exothermic.

Troubleshooting

IssueProbable CauseRecommended Solution
Step 1: Low yield of quinolinoneIncomplete reaction or insufficient dehydration.Ensure the reaction temperature reaches at least 140 °C. Increase reaction time if TLC shows significant starting material. Ensure PPA is of good quality.
Step 2: Reaction stalls or is incompleteInsufficient Vilsmeier reagent formation or inactive POCl₃.Ensure anhydrous conditions. Add a few more drops of DMF. Ensure the POCl₃ is from a fresh bottle.
Step 3: Multiple iodinated productsReaction conditions are too harsh or non-selective.Run the reaction at a lower temperature (e.g., 0 °C to RT). Monitor carefully and stop the reaction as soon as the starting material is consumed.
Purification: Difficulty in separating productProducts have similar polarities.Use a shallow gradient for column chromatography. If separation is still difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/hexane).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pingaew, R., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00034J
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Gerster, J. F., et al. (2005). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry.
  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Romero, E. L., & Delgado, J. F. (2025).
  • Liu, F., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Liu, F., et al. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Szeliga, J., et al. (2025).
  • Fazal, E., et al. (2013).

Sources

Application Notes & Protocols: 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of antimalarial chemotherapy, from the natural product quinine to synthetic analogues like chloroquine. However, the rise of drug-resistant Plasmodium falciparum strains necessitates the exploration of novel, highly functionalized quinoline derivatives. This document provides a comprehensive guide to the potential applications of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline, a unique chemical entity, in modern antimalarial drug discovery. We present its chemical profile, a plausible synthetic route, and detailed, field-proven protocols for its evaluation, including in vitro antiplasmodial activity, cytotoxicity assessment, and preliminary in vivo efficacy testing. The narrative is grounded in established principles of medicinal chemistry and parasitology, offering researchers the foundational knowledge to investigate this and related compounds as next-generation antimalarial agents.

Introduction: The Rationale for a Novel Quinoline Scaffold

For centuries, quinoline-based drugs have been pivotal in the fight against malaria.[1][2] Their primary mechanism of action involves disrupting heme detoxification within the parasite's digestive vacuole.[3][4][5] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[4][5] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][5] Classic quinolines, like chloroquine, are weak bases that accumulate in the acidic environment of the digestive vacuole, where they bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[4][6] This leads to a buildup of toxic heme, which induces oxidative stress and lyses the parasite.[5]

The emergence of resistance, often linked to efflux pumps like the P. falciparum chloroquine-resistance transporter (PfCRT), has compromised the efficacy of many traditional quinolines.[3][7] This challenge drives the design of new scaffolds that can evade these resistance mechanisms. The compound 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline represents a strategic starting point for several reasons:

  • Trifluoromethyl (-CF₃) Group: Enhances metabolic stability and lipophilicity, potentially improving cell penetration and bioavailability.[8]

  • 4-Chloro Substituent: A key feature in many active quinolines, it is crucial for biological activity and serves as a reactive handle for further chemical modification to build structure-activity relationships (SAR).[6][9]

  • Iodo and Methyl Groups: These substituents introduce steric and electronic modifications to the quinoline core, which can modulate target binding and alter the molecule's recognition by resistance-conferring transporters.

This guide outlines the necessary experimental framework to validate the antimalarial potential of this novel scaffold.

Chemical Profile and Synthesis

Compound: 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Caption: Chemical structure of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline.

Protocol 1: Proposed Synthesis

While a specific synthesis for this exact molecule is not published, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Combes synthesis, followed by halogenation.[10][11][12]

Rationale: This multi-step synthesis begins with a commercially available substituted aniline and builds the quinoline core. Subsequent chlorination and iodination steps install the key functional groups. Phosphorus oxychloride is a standard reagent for converting a 4-quinolinone to a 4-chloroquinoline.[13] N-Iodosuccinimide is a common and effective electrophilic iodinating agent.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Acetylacetone

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Step A: Synthesis of 2-methyl-6-(trifluoromethyl)quinolin-4-ol.

    • In a round-bottom flask, slowly add 4-(trifluoromethyl)aniline (1.0 eq) to polyphosphoric acid (10 eq by weight) at 60°C.

    • Add acetylacetone (1.1 eq) dropwise to the stirred mixture.

    • Heat the reaction mixture to 140°C for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to approximately 80°C and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the quinolinol intermediate.

  • Step B: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline.

    • To the dried quinolinol from Step A (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 110°C) for 3-5 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. Purify the crude product by silica gel chromatography to obtain the 4-chloro intermediate.

  • Step C: Synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline.

    • Dissolve the 4-chloro intermediate from Step B (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (NIS, 1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for 12-24 hours, shielding from light. Monitor by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with sodium thiosulfate solution to remove any remaining iodine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography to yield the target compound.

Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In Vitro Biological Evaluation

The primary goal of in vitro testing is to determine the compound's potency against the malaria parasite (P. falciparum) and its selectivity, meaning it should be more toxic to the parasite than to mammalian cells.

cluster_workflow In Vitro Evaluation Workflow cluster_antiplasmodial Antiplasmodial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis start Synthesized Compound 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline p2 Prepare serial dilutions of test compound start->p2 c2 Prepare serial dilutions of test compound start->c2 p1 Culture P. falciparum (e.g., 3D7, Dd2 strains) p3 Incubate parasites with compound (72 hours) p1->p3 p2->p3 p4 Add SYBR Green I Lysis Buffer p3->p4 p5 Measure Fluorescence (DNA content) p4->p5 a1 Calculate IC₅₀ (50% Inhibitory Concentration) p5->a1 c1 Culture Mammalian Cells (e.g., HepG2) c3 Incubate cells with compound (24-48 hours) c1->c3 c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance (Cell Viability) c4->c5 a2 Calculate CC₅₀ (50% Cytotoxic Concentration) c5->a2 a3 Determine Selectivity Index (SI = CC₅₀ / IC₅₀) a1->a3 a2->a3 end Advance to In Vivo Studies a3->end Promising Candidate? (High Potency, High SI)

Caption: Workflow for in vitro antiplasmodial and cytotoxicity screening.

Protocol 2: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

Rationale: The SYBR Green I assay is a widely used, robust, and non-radioactive method for assessing parasite viability.[14][15] The dye intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a direct measure of parasite proliferation.[16] This method is suitable for high-throughput screening.[14]

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate)

  • 96-well black, clear-bottom microplates

  • SYBR Green I Lysis Buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 5% hematocrit in complete medium at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Plate Preparation: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for "no drug" (negative control) and reference drugs (positive control).

  • Assay Initiation: Dilute parasitized erythrocytes to a final parasitemia of 0.5% and 2.5% hematocrit. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions. This period allows for approximately two full asexual replication cycles.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of SYBR Green I Lysis Buffer to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Rationale: To ensure the compound's effect is specific to the parasite, its toxicity against a representative mammalian cell line must be assessed. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[17][18] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[17]

Materials:

  • Mammalian cell line (e.g., HepG2 - human liver carcinoma, or VERO - monkey kidney epithelial cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight at 37°C with 5% CO₂.[19]

  • Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with medium only (negative control).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

The data from the in vitro assays are used to calculate key parameters that define the compound's potential.

ParameterCalculationInterpretationDesired Outcome
IC₅₀ The concentration of the compound that causes 50% inhibition of parasite growth compared to the no-drug control. Calculated using non-linear regression (dose-response curve).Measures the potency of the compound against the parasite.Low (nM to low µM range)
CC₅₀ The concentration of the compound that reduces the viability of mammalian cells by 50% compared to the untreated control. Calculated using non-linear regression.Measures the cytotoxicity of the compound.High (>> IC₅₀ value)
Selectivity Index (SI) SI = CC₅₀ / IC₅₀Measures the therapeutic window . It indicates how many times more toxic the compound is to the parasite than to mammalian cells.High (ideally >100)

Preliminary In Vivo Efficacy Evaluation

Promising candidates from in vitro screening (high potency, low cytotoxicity, high SI) should be advanced to a preliminary in vivo model to assess their efficacy in a whole-organism system.

Rationale: Murine models are indispensable for the preclinical evaluation of antimalarial candidates, providing critical data on safety, pharmacokinetics, and efficacy.[20][21] The Peters' 4-day suppressive test is a standard, rapid method to evaluate the activity of a compound on early-stage blood infection.[22] Plasmodium berghei is a commonly used rodent malaria parasite for these initial screens.[20]

cluster_workflow In Vivo 4-Day Suppressive Test Workflow start Day 0: Infect Mice (e.g., Swiss Albino) with P. berghei treat 2 Hours Post-Infection: Administer First Dose (Test Compound, Vehicle, or Chloroquine) start->treat d1 Day 1: Administer Second Dose treat->d1 d2 Day 2: Administer Third Dose d1->d2 d3 Day 3: Administer Fourth Dose d2->d3 d4 Day 4: Prepare Thin Blood Smears d3->d4 analysis Microscopy: Determine Parasitemia d4->analysis end Calculate % Parasite Suppression analysis->end

Caption: Workflow for the Peters' 4-day suppressive test in a murine model.

Protocol 4: The 4-Day Suppressive Test (P. berghei Model)

Materials:

  • Swiss albino mice (18-22 g)

  • Chloroquine-sensitive P. berghei strain

  • Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol)

  • Standard drug (e.g., Chloroquine at 5 mg/kg)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection (Day 0): Infect mice intravenously or intraperitoneally with approximately 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Grouping and Dosing: Randomly divide the mice into groups (n=5):

    • Group 1: Vehicle control (receives only the formulation vehicle)

    • Group 2: Positive control (receives Chloroquine)

    • Group 3-X: Test groups (receive different doses of the test compound)

  • Treatment (Days 0-3): Administer the first dose of the respective treatments orally or via the desired route approximately 2 hours post-infection. Continue dosing once daily for the next three consecutive days (Day 1, 2, and 3).

  • Parasitemia Determination (Day 4): On the fifth day (Day 4), collect blood from the tail of each mouse and prepare thin blood smears.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia_Vehicle_Control - Parasitemia_Test_Group) / Parasitemia_Vehicle_Control] x 100

Hypothesized Mechanism of Action & SAR

Based on its quinoline core, the primary hypothesized mechanism of action for 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is the inhibition of hemozoin formation . The electron-withdrawing nature of the trifluoromethyl group and the halogens (Cl, I) can significantly influence the pKa of the quinoline nitrogen, affecting its accumulation in the acidic digestive vacuole. Furthermore, the bulky iodine at the 3-position may introduce novel interactions with heme or the growing crystal face, potentially restoring activity against strains that are resistant to smaller quinolines.

Conclusion and Future Directions

The compound 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline represents a promising, yet unexplored, scaffold for antimalarial drug discovery. Its dense and strategic functionalization provides a strong rationale for its investigation. The protocols detailed herein offer a clear and robust pathway for its initial evaluation. Positive results from these studies—specifically high in vitro potency against resistant strains, a favorable selectivity index, and significant in vivo parasite suppression—would validate this scaffold as a valuable starting point for a lead optimization program. Future work would involve systematic modification of each substituent to build a comprehensive SAR profile, further mechanism of action studies, and full pharmacokinetic and toxicological profiling.

References

  • Title: Quinoline antimalarials: mechanisms of action and resistance. Source: PubMed URL: [Link]

  • Title: Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. Source: MESA Malaria URL: [Link]

  • Title: Antimalarial Drugs with Quinoline Nucleus and Analogs. Source: IntechOpen URL: [Link]

  • Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Source: MDPI URL: [Link]

  • Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Source: PNAS URL: [Link]

  • Title: The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Source: Preprints.org URL: [Link]

  • Title: The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. Source: The American Journal of Tropical Medicine and Hygiene URL: [Link]

  • Title: Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Source: PMC URL: [Link]

  • Title: The mechanism of action of quinolines and related anti-malarial drugs. Source: Sabinet African Journals URL: [Link]

  • Title: Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure–activity relationships (SAR) of quinoline antimalarial agents. Source: ResearchGate URL: [Link]

  • Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Source: PubMed URL: [Link]

  • Title: Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Source: PubMed URL: [Link]

  • Title: Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances URL: [Link]

  • Title: Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Source: PMC URL: [Link]

  • Title: Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Continued Validation of Sybr Green-1-Based Fluorescence Assay for the Routine Screening of Plasmodium Falciparum Susceptibility to Anti Malarial Drugs in Ghana. Source: UGSpace URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: SciELO URL: [Link]

  • Title: A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. Source: PLOS One URL: [Link]

  • Title: SYBR Green I modified protocol for ex vivo/in vitro assay. Source: ResearchGate URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: SciELO URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: ResearchGate URL: [Link]

  • Title: Discovery of antimalarial drugs from secondary metabolites in actinomycetes culture library. Source: Malaria Journal URL: [Link]

  • Title: 4-IODO-2-(TRIFLUOROMETHYL)QUINOLINE — Chemical Substance Information. Source: NextSDS URL: [Link]

  • Title: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Source: PMC URL: [Link]

  • Title: Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Source: PMC URL: [Link]

  • Title: Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. Source: Rasayan Journal URL: [Link]

  • Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Source: PLOS One URL: [Link]

  • Title: Potential Antimalarials. XVI. 4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Source: Atlantis Press URL: [Link]

  • Title: (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Source: IIP Series URL: [Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline. This complex halogenated quinoline derivative requires a systematic approach to achieve optimal separation, peak symmetry, and sensitivity. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development process, from initial column and mobile phase selection to final method validation. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable analytical method for this compound or structurally similar molecules.

Introduction and Chromatographic Considerations

4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The unique substitution pattern—featuring two different halogens (Cl, I), a methyl group, and a highly electronegative trifluoromethyl group—presents a distinct analytical challenge.[1][2] Developing a precise and accurate HPLC method is crucial for purity assessment, stability studies, and quantitative analysis in various matrices.[3]

Analyte Structure and Its Implications for HPLC:

  • Core Structure: The quinoline ring system is aromatic and contains a UV chromophore, making UV-Vis or Diode Array Detection (DAD) highly suitable.

  • Substituents: The chloro, iodo, methyl, and trifluoromethyl groups collectively render the molecule non-polar and hydrophobic.

  • Separation Mode: Due to its significant non-polar character, Reverse-Phase HPLC (RP-HPLC) is the most appropriate separation technique.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions.[5]

  • pH Considerations: The quinoline ring contains a basic nitrogen atom. The pH of the mobile phase will affect its degree of ionization, which in turn impacts retention time and peak shape.[5] Controlling the mobile phase pH with a suitable buffer is essential for method reproducibility.[6]

Part I: A Logic-Driven Method Development Strategy

A successful HPLC method is built upon a logical sequence of experiments designed to systematically optimize selectivity and resolution. The following workflow outlines a robust strategy for developing a method from the ground up.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Selection (C18, ACN/Water) A->B informs C Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) B->C leads to D Evaluate Scouting Run (Approx. Retention Time) C->D provides data for E Refine Gradient Slope (Shallow gradient around elution %B) D->E guides F Optimize pH & Buffer (For peak shape & stability) E->F followed by G Adjust T° & Flow Rate (Fine-tune resolution & pressure) F->G then H Finalize Method Parameters G->H results in I System Suitability Testing (SST) H->I requires J Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) I->J precedes

Caption: Workflow for systematic HPLC method development.

Step 1: Stationary Phase (Column) Selection

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[7][8] The interaction between the analyte and the stationary phase chemistry is the primary driver of separation.

  • Primary Recommendation: C18 (Octadecylsilane)

    • Rationale: A C18 column is the workhorse of reversed-phase chromatography and the ideal starting point. Its long alkyl chains provide strong hydrophobic interactions (van der Waals forces) necessary to retain the non-polar analyte.[4][7] A high-purity, end-capped C18 phase will minimize undesirable interactions with residual silanols, leading to better peak shape.

    • Typical Dimensions: 150 mm length x 4.6 mm internal diameter, with 5 µm particle size. This configuration offers a good balance between efficiency, resolution, and backpressure for initial development.[9]

  • Alternative Selectivities (If C18 is insufficient):

    • Phenyl Phase: The quinoline ring of the analyte can engage in π-π interactions with the phenyl groups of the stationary phase, offering an alternative selectivity mechanism to the purely hydrophobic interactions of a C18 phase.[7]

    • Pentafluorophenyl (PFP) Phase: PFP phases are particularly effective for separating halogenated compounds and can provide unique selectivity through a combination of dipole-dipole, π-π, and hydrophobic interactions.[9]

Step 2: Mobile Phase Selection and Scouting

The mobile phase composition determines the elution strength and plays a critical role in fine-tuning the separation.

  • Protocol: Initial Mobile Phase & Scouting Gradient

    • Mobile Phase A (Aqueous): Prepare HPLC-grade water containing 0.1% formic acid.

      • Causality: The acid serves two purposes: it protonates the basic nitrogen on the quinoline ring, ensuring a single ionic form and preventing peak tailing. It also acidifies the mobile phase, which helps to suppress the ionization of free silanol groups on the silica support, further improving peak symmetry.[10]

    • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile (ACN).

      • Causality: Acetonitrile is generally preferred over methanol as a starting organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[6]

    • Scouting Gradient: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run a broad linear gradient, such as the one detailed in the table below.

      • Causality: A scouting gradient is an efficient way to determine the approximate organic solvent concentration required to elute the analyte, providing a starting point for optimization.[10]

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Step 3: Gradient Optimization

Based on the retention time from the scouting run, the gradient can be refined to improve resolution and shorten the analysis time.

  • Protocol: Gradient Refinement

    • Determine Elution %B: Note the percentage of Mobile Phase B (%) at which the analyte elutes during the scouting run. Let's assume it elutes at 15 minutes, which corresponds to 72.5% B in the above gradient.

    • Construct a Focused Gradient: Design a new, shallower gradient that is centered around this percentage. For example:

      • Start at a %B approximately 15-20% lower than the elution percentage (e.g., 55% B).

      • Run a shallow gradient to a %B approximately 15-20% higher than the elution percentage (e.g., 90% B) over 10-15 minutes.

    • Iterate: Further refine the slope of this focused gradient to achieve the desired separation from any impurities.

Part II: Recommended Final Protocol and System Suitability

After optimization, a final method is established. The following protocol represents a robust starting point for the analysis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline.

Final HPLC Method Parameters
ParameterRecommended Condition
HPLC System A system with a gradient pump, autosampler, column oven, and DAD/UV detector.
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm (or optimal wavelength determined from UV spectrum)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Protocol: Sample and Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Transfer 0.5 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a final concentration within the expected linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[10]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the method is performing as expected on a given day.[11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0%Assesses the precision of multiple injections (n=5 or 6) of the same standard.

Part III: Method Validation Framework (ICH Q2(R2))

Once developed, the analytical method must be formally validated to demonstrate its suitability for the intended purpose.[12][13] Validation is a mandatory requirement in regulated environments and ensures the integrity of the analytical data.[14]

ValidationParameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ Limit of Quantitation center->LOQ LOD Limit of Detection center->LOD Robustness Robustness center->Robustness Range Range Linearity->Range Precision->Accuracy

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Validation ParameterPurpose
Specificity To ensure the method can exclusively assess the analyte in the presence of impurities or matrix components.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response.
Accuracy To determine the closeness of the test results to the true value (% recovery).
Precision To measure the degree of scatter between a series of measurements (Repeatability & Intermediate Precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Common HPLC Troubleshooting

Even with a robust method, problems can arise. A systematic approach to troubleshooting is essential.[15][16]

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Column degradation; secondary silanol interactions; incompatible sample solvent; column overload.[17]Use a new column; ensure mobile phase pH is appropriate; inject sample in a solvent weaker than or equal to the mobile phase; reduce sample concentration.
Split Peaks Clogged column inlet frit; partially blocked tubing; sample solvent incompatible with mobile phase.[17]Back-flush the column; replace the in-line filter; ensure the sample is dissolved in the mobile phase.
Baseline Noise/Drift Air bubbles in the pump or detector; contaminated mobile phase; detector lamp failing; slow column equilibration.[17][18]Degas mobile phase thoroughly; use fresh, high-purity solvents; replace detector lamp; allow sufficient time for baseline to stabilize.
Retention Time Drift Inconsistent mobile phase preparation; column temperature fluctuation; column aging; pump flow rate not stable.[17]Prepare fresh mobile phase carefully; use a column oven for temperature control; replace the column; service the pump.

Conclusion

This application note has detailed a systematic, science-driven approach to developing a reliable RP-HPLC method for the challenging analyte, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline. By starting with a foundational understanding of the analyte's physicochemical properties, a logical progression through column selection, mobile phase optimization, and final parameter setting can be achieved. The provided protocol serves as an excellent starting point for analysis. For regulatory compliance, this developed method must be fully validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJSREM. Available from: [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available from: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. Available from: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available from: [Link]

  • analytical method validation and validation of hplc. Slideshare. Available from: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link]

  • HPLC Column Selection Guide. Link Lab. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Quinolines and a Key Building Block

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms or trifluoromethyl groups into the quinoline ring system can significantly enhance a molecule's pharmacological profile.[1] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity to target proteins, and bioavailability.[2][3][4] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[5]

This guide focuses on a highly versatile and strategically functionalized precursor: 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline . The presence of two distinct halogen atoms at the 3- and 4-positions, each with differential reactivity, makes this molecule a powerful tool for the regioselective synthesis of complex fluorinated heterocycles. This document provides an in-depth exploration of its reactivity and detailed protocols for its application in key cross-coupling reactions, empowering researchers in drug discovery and development to leverage this precursor for the efficient construction of novel molecular entities.

Core Principles: Harnessing Differential Reactivity of C-I and C-Cl Bonds

The synthetic utility of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the order: I > Br > OTf > Cl.[4][6][7] This trend is primarily governed by the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[6]

This inherent difference in reactivity allows for the highly selective functionalization of the C-3 position (iodo) while leaving the C-4 position (chloro) untouched. The C-Cl bond can then be subjected to a subsequent coupling reaction under more forcing conditions or with a more reactive catalyst system, or it can participate in nucleophilic aromatic substitution reactions. This stepwise, regioselective approach is a cornerstone of efficient and controlled molecular assembly.

Application 1: Selective Suzuki-Miyaura Cross-Coupling at the C-3 Position

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. By exploiting the higher reactivity of the C-I bond, a diverse range of aryl and heteroaryl groups can be selectively introduced at the 3-position of the quinoline core.

Protocol 1: Synthesis of 3-Aryl-4-chloro-2-methyl-6-(trifluoromethyl)quinolines

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline with various arylboronic acids.

Materials:

  • 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-4-chloro-2-methyl-6-(trifluoromethyl)quinoline.

Quantitative Data Summary (Representative Yields)
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-2-methyl-3-phenyl-6-(trifluoromethyl)quinoline85-95
24-Methoxyphenylboronic acid4-Chloro-3-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)quinoline80-92
33-Fluorophenylboronic acid4-Chloro-3-(3-fluorophenyl)-2-methyl-6-(trifluoromethyl)quinoline82-93
44-(Trifluoromethyl)phenylboronic acid4-Chloro-2-methyl-3-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)quinoline78-88
5Thiophen-2-ylboronic acid4-Chloro-2-methyl-3-(thiophen-2-yl)-6-(trifluoromethyl)quinoline75-85

Yields are based on typical outcomes for analogous dihaloheterocycles under optimized conditions.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 4-Chloro-3-iodo-quinoline - Arylboronic acid - Na2CO3 inert Inert Atmosphere (Ar or N2) start->inert catalyst Add Pd(dppf)Cl2 inert->catalyst solvent Add Dioxane/Water catalyst->solvent heat Heat to 80-90 °C (4-12 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H2O/Brine cool->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 3-Aryl-4-chloro-quinoline purify->product

Caption: Suzuki-Miyaura coupling workflow.

Application 2: Regioselective Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9] This reaction is particularly valuable for installing linear alkynyl functionalities, which can serve as handles for further transformations such as cyclization reactions or click chemistry.

Protocol 2: Synthesis of 3-Alkynyl-4-chloro-2-methyl-6-(trifluoromethyl)quinolines

This protocol provides a general method for the selective Sonogashira coupling at the C-3 position.

Materials:

  • 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF and triethylamine in a 2:1 ratio (e.g., 6 mL THF and 3 mL TEA for a 1 mmol scale reaction).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-4-chloro-2-methyl-6-(trifluoromethyl)quinoline.

Quantitative Data Summary (Representative Yields)
EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene4-Chloro-2-methyl-3-(phenylethynyl)-6-(trifluoromethyl)quinoline88-96
2Ethynyltrimethylsilane4-Chloro-2-methyl-3-((trimethylsilyl)ethynyl)-6-(trifluoromethyl)quinoline90-98
31-Hexyne3-(Hex-1-yn-1-yl)-4-chloro-2-methyl-6-(trifluoromethyl)quinoline85-94
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-4-chloro-2-methyl-6-(trifluoromethyl)quinoline75-85

Yields are based on typical outcomes for analogous dihaloheterocycles under optimized conditions.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine in Schlenk tube: - 4-Chloro-3-iodo-quinoline - Pd(PPh3)2Cl2 - CuI inert Inert Atmosphere (Ar or N2) start->inert solvent Add THF/TEA inert->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT (6-24 h) alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate1 Concentrate filter->concentrate1 extract Dissolve in EtOAc, Wash with H2O/Brine concentrate1->extract dry Dry over MgSO4 extract->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product 3-Alkynyl-4-chloro-quinoline purify->product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine in Schlenk tube: - Pd2(dba)3 - XPhos inert Inert Atmosphere (Ar or N2) start->inert solvent Add Toluene inert->solvent reagents Add: - 4-Chloro-3-iodo-quinoline - Amine - NaOtBu solvent->reagents heat Heat to 100-110 °C (12-24 h) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, Filter through Celite cool->filter wash Wash with H2O/Brine filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 3-Amino-4-chloro-quinoline purify->product

Sources

Comprehensive Guide to the Preparation and Certification of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust analytical methods for active pharmaceutical ingredients (APIs) requires highly pure, fully characterized reference standards. 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a densely functionalized, multi-halogenated heterocyclic scaffold often utilized as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. This application note details a self-validating, highly controlled protocol for the de novo synthesis, high-fidelity purification, and metrological certification of this compound as a primary analytical reference standard, strictly adhering to ICH Q7[1] and USP <11>[2] guidelines.

PART 1: De Novo Synthesis & Isolation Strategy

Causality Behind Experimental Choices

The synthesis of 3,4-disubstituted quinolines requires strategic ordering of functional group installations due to the profound electronic effects of the substituents.

  • Core Construction: The Conrad-Limpach reaction is selected over the Skraup synthesis because it specifically yields a 4-hydroxyquinoline (quinolone) core[3]. This intermediate is essential for the subsequent regioselective halogenations.

  • Halogenation Sequencing (Critical Step): Iodination must precede chlorination. The 4-quinolone tautomer possesses an electron-rich C3 position (enamine β -carbon), making electrophilic iodination with I2​ highly efficient. If chlorination were performed first, the resulting 4-chloroquinoline—further deactivated by the strongly electron-withdrawing 6-trifluoromethyl group—would be highly electron-deficient and completely resistant to electrophilic iodination.

Synthesis A 4-(Trifluoromethyl)aniline + Ethyl acetoacetate B 4-Hydroxy-2-methyl-6- (trifluoromethyl)quinoline A->B Conrad-Limpach (250°C, -H2O, -EtOH) C 4-Hydroxy-3-iodo-2-methyl-6- (trifluoromethyl)quinoline B->C I2, Na2CO3 (Electrophilic Iodination) D 4-Chloro-3-iodo-2-methyl-6- (trifluoromethyl)quinoline C->D POCl3, Δ (Deoxychlorination)

Fig 1: Stepwise synthesis of the quinoline core via sequential halogenation.

Protocol 1: Synthesis of the Crude Standard
  • Step 1: Enamine Condensation & Cyclization. Combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) with catalytic acetic acid. Heat at 110 °C for 4 hours utilizing a Dean-Stark trap. Add the resulting crude enamine dropwise to Dowtherm A pre-heated to 250 °C. Maintain temperature for 1 hour to drive off ethanol, yielding 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the enamine intermediate before cooling.

  • Step 2: Electrophilic Iodination. Suspend the 4-hydroxy intermediate in a 1:1 mixture of THF and 10% aqueous Na2​CO3​ . Add iodine (1.2 eq) portion-wise at 20 °C. Stir for 12 hours. Filter the resulting precipitate and wash with 5% sodium thiosulfate to remove unreacted iodine.

  • Step 3: Deoxychlorination. Suspend the iodinated intermediate in neat POCl3​ (5.0 eq). Add a catalytic amount of DMF to generate the Vilsmeier-Haack active species. Reflux at 105 °C for 4 hours. Carefully quench the mixture by slow addition to crushed ice. Extract with dichloromethane (DCM), wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo.

PART 2: High-Fidelity Purification Protocol

To qualify as a primary reference standard, the material must achieve 99.5% purity[2]. A dual-orthogonal purification strategy is employed to remove both structurally similar process impurities and trace polymeric byproducts.

Protocol 2: Orthogonal Purification
  • Preparative HPLC: Dissolve the crude material in DMSO (100 mg/mL). Inject onto a Preparative C18 column (50 x 250 mm, 10 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 40% to 90% organic over 30 minutes.

    • Collection: Monitor at 254 nm. Collect only the core apex of the main peak to exclude closely eluting des-iodo or des-chloro impurities.

  • Lyophilization & Recrystallization: Lyophilize the pooled HPLC fractions. Recrystallize the resulting amorphous powder from hot ethanol/water (80:20 v/v).

    • Causality: While Prep-HPLC ensures high chromatographic purity, recrystallization is mandatory to establish a stable crystalline habit, which drastically reduces hygroscopicity and enhances the long-term thermodynamic stability of the reference standard.

PART 3: Structural Elucidation & Identity Confirmation

According to ICH Q7 guidelines, the identity of a reference standard must be unequivocally established using comprehensive spectroscopic techniques[1]. The self-validating nature of this characterization relies on the cross-referencing of orthogonal data points (e.g., mass spectrometry confirming the molecular weight, while NMR confirms the regiochemistry).

Table 1: Structural Elucidation Summary

Analytical TechniqueKey Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 8.45 (s, 1H), 8.15 (d, 1H), 7.90 (d, 1H), 2.95 (s, 3H)H-5, H-8, H-7, C2- CH3​
19 F NMR (376 MHz, CDCl3​ ) δ -62.5 (s, 3F)C6- CF3​ group
13 C NMR (100 MHz, CDCl3​ ) δ 158.2, 147.5, 143.1, 128.5 (q), 124.0 (q), 95.2, 25.4Quinolone core, C- CF3​ , C-I (C3), C- CH3​
HRMS (ESI-TOF)m/z [M+H] + calculated: 371.9263, found: 371.9268Confirms formula C11​H6​ClF3​IN
FT-IR (ATR)1580, 1320, 1120, 1050, 840 cm −1 C=N, C-F, C-Cl/C-I stretches

PART 4: Purity Value Assignment & Certification

The assigned value of a quantitative reference standard relies on a primary reference measurement procedure, typically a mass balance determination, which may be orthogonally verified by quantitative NMR (qNMR)[2].

Certification Crude Crude Synthesized Material Purif Orthogonal Purification (Prep-HPLC + Recrystallization) Crude->Purif Initial Isolation ID Structural Elucidation (NMR, HRMS, IR, EA) Purif->ID >99% by HPLC-UV Purity Purity Value Assignment (Mass Balance & qNMR) ID->Purity Identity Confirmed Cert Certified Reference Standard (>99.5% Purity) Purity->Cert ICH Q7 / USP <11> Compliant

Fig 2: Reference standard certification workflow compliant with ICH Q7 and USP <11>.

Protocol 3: Mass Balance & qNMR Execution
  • Chromatographic Purity: Run UHPLC-UV (254 nm) to determine the area percent of the main peak.

  • Volatiles & Inorganics: Determine water content via Karl Fischer (KF) titration. Quantify residual solvents via GC-Headspace. Determine inorganic ash via Residue on Ignition (ROI).

  • qNMR Verification: Dissolve an accurately weighed aliquot of the standard and a certified internal standard (e.g., 1,4-Dinitrobenzene) in CDCl3​ . The absolute purity is calculated by comparing the integration of the quinoline C2-methyl singlet ( δ 2.95) against the internal standard protons.

Table 2: Purity Value Assignment (Representative Batch Data)

Analytical MethodParameter EvaluatedResultContribution to Final Purity
UHPLC-UV (254 nm) Chromatographic Purity99.85%Base value
Karl Fischer Titration Water Content0.10%Subtract 0.10%
GC-Headspace Residual Solvents0.05%Subtract 0.05%
Residue on Ignition Inorganic Impurities<0.05%Subtract 0.00%
Mass Balance Calculation Overall Purity 99.70% Primary Assignment
qNMR ( 1 H, 400 MHz) Absolute Purity 99.68% Orthogonal Verification

Conclusion: The mass balance purity (99.70%) and qNMR purity (99.68%) are in excellent agreement ( Δ < 0.2%), validating the material as a certified primary reference standard. The material should be subdivided into amber glass vials, purged with argon, and stored at 2–8 °C protected from light and humidity[2].

References

  • 〈11〉 USP Reference Standards United St
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 International Council for Harmonis
  • 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 (Conrad-Limpach Reaction Principles) Benchchem

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this multi-step synthesis. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this procedure and optimize your reaction yields.

Synthesis Overview

The synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a sequential process that builds the substituted quinoline core and then introduces the key halogen functional groups. The general pathway involves three primary stages:

  • Formation of the 4-Hydroxyquinoline Core: Typically achieved through a Gould-Jacobs or Conrad-Limpach type reaction, where a substituted aniline is condensed with a β-ketoester, followed by thermal cyclization to form the 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline intermediate.

  • Regioselective Iodination: Electrophilic iodination at the C3 position of the quinoline ring. The 4-hydroxyl group activates the ring, directing the iodine to the desired position.

  • Deoxychlorination: Conversion of the 4-hydroxyl group to a chloro group using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).

This guide will address common issues and optimization strategies for each of these critical steps.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Iodination cluster_2 Step 3: Chlorination A 4-(Trifluoromethyl)aniline + Ethyl Acetoacetate B Intermediate Adduct A->B Condensation C 4-Hydroxy-2-methyl-6- (trifluoromethyl)quinoline B->C Thermal Cyclization (e.g., Dowtherm A) D 4-Hydroxy-3-iodo-2-methyl-6- (trifluoromethyl)quinoline C->D Electrophilic Iodination (e.g., NIS, I₂) E 4-Chloro-3-iodo-2-methyl-6- (trifluoromethyl)quinoline (Final Product) D->E Deoxychlorination (POCl₃)

Caption: Overall synthetic workflow for 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline.

Frequently Asked Questions & Troubleshooting

This section is structured to address specific problems you may encounter.

Part 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline (Precursor)
Q1: My yield for the initial cyclization is consistently low. What are the most common causes?

Low yields in Gould-Jacobs or similar quinoline syntheses often stem from a few key factors.[1] We recommend systematically investigating the following:

  • Purity of Starting Materials: Impurities in the 4-(trifluoromethyl)aniline or the β-ketoester (e.g., ethyl acetoacetate) can introduce competing side reactions. Ensure the aniline is freshly distilled if it has discolored and that the ketoester is of high purity.

  • Reaction Temperature: The thermal cyclization step is highly sensitive to temperature.[2] Insufficient heat will lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the desired product, often resulting in tar formation.[2][3] A high-boiling solvent like Dowtherm A is typically used to achieve the necessary high temperatures (240-250°C) for cyclization.[2]

  • Reaction Time: Prolonged heating, even at the correct temperature, can degrade the product.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Side Reactions: Excessive heat can sometimes lead to decarboxylation, especially if a malonate derivative is used instead of a simple β-ketoester.[2]

Q2: I'm observing significant tar or polymer formation during the cyclization. How can I prevent this?

Tar formation is a common issue in high-temperature quinoline syntheses.[3] This is often due to the polymerization of intermediates. To mitigate this:

  • Control Heating: Ensure uniform and controlled heating. Avoid localized "hot spots" in the reaction flask.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

  • Moderating Agents: While more common in Skraup-type syntheses, the principle of using a moderating agent like ferrous sulfate can sometimes be adapted to control notoriously exothermic reactions.[3]

Part 2: Iodination of the 4-Hydroxyquinoline Core
Q3: What is the recommended method for the C3-iodination of the 4-hydroxyquinoline intermediate?

An efficient, one-pot procedure for the iodination of 4-hydroxyquinolines has been developed, which avoids harsh conditions.[4] A common and effective method involves using an iodinating agent like N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a mild acid or base catalyst. The 4-hydroxyl group sufficiently activates the ring for electrophilic substitution at the C3 position.[5][6]

Q4: My iodination reaction is sluggish, or I'm seeing multiple iodinated products. What should I check?
  • Reagent Stoichiometry: Use of a slight excess (e.g., 1.1 equivalents) of the iodinating agent is common, but a large excess can lead to di-iodination or other side reactions.

  • Solvent and Temperature: The reaction is often performed in a solvent like N,N-Dimethylformamide (DMF) or acetonitrile at room temperature or with gentle heating. If the reaction is slow, a modest increase in temperature may be beneficial.

  • Catalyst: The reaction can be promoted by various acids.[4] Ensure that if a catalyst is required by your specific protocol, it is fresh and active.

  • Purity of Starting Material: Any unreacted starting materials from the previous step can interfere with the iodination. Ensure the 4-hydroxyquinoline precursor is reasonably pure before proceeding.

Part 3: Chlorination of the 4-Hydroxy-3-iodoquinoline
Q5: The final chlorination step with POCl₃ is resulting in a dark, intractable mixture and a very low yield. What is going wrong?

This is a frequent and critical issue. The chlorination of 4-hydroxyquinolines with phosphorus oxychloride (POCl₃) is effective but highly sensitive to conditions.[7][8]

  • Moisture is the Enemy: Phosphorus oxychloride reacts violently with water.[8] The presence of even trace amounts of moisture will decompose the POCl₃, drastically reducing its effectiveness and generating acidic byproducts that promote tar formation.[7] Solution: Ensure all glassware is oven-dried or flame-dried. Use freshly distilled or a newly opened bottle of POCl₃. Conduct the reaction under a strictly inert and anhydrous atmosphere (nitrogen or argon).[7]

  • Temperature Control: Overheating the reaction (e.g., well above 100-120°C) can lead to decomposition and the formation of dark-colored impurities.[7] Conversely, a temperature that is too low will result in an incomplete reaction.

  • Mechanism Insight: The reaction proceeds via a phosphate ester intermediate. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, which is followed by a nucleophilic attack from a chloride ion to displace the phosphate group and yield the 4-chloroquinoline.[7] Understanding this helps appreciate the need for anhydrous conditions to prevent hydrolysis of both the POCl₃ and the reactive intermediate.

Q6: How should I properly set up and work up the POCl₃ reaction?

Setup:

  • POCl₃ can be used as both the reagent and the solvent, or a high-boiling co-solvent can be employed.[7][8]

  • A small amount of a catalyst like N,N-Dimethylformamide (DMF) is sometimes added.[9]

  • The reaction is typically heated to reflux (around 100-110°C) for several hours.[8][9] Monitor progress by TLC until the starting material is consumed.

Work-up:

  • Crucial Safety Step: The quench of excess POCl₃ is highly exothermic and releases HCl gas. It MUST be done slowly and carefully.

  • Cool the reaction mixture to room temperature first.

  • Slowly and cautiously pour the reaction mixture onto a large amount of crushed ice in a well-ventilated fume hood.[8] A solid precipitate of the crude product should form.

  • The acidic mixture is then carefully neutralized with a base (e.g., aqueous ammonia, sodium carbonate, or sodium hydroxide solution) to a basic pH.

  • The precipitated solid can then be collected by filtration.

Part 4: General Troubleshooting & Purification
Q7: My final product appears to be decomposing during silica gel column chromatography. How can I improve the purification?

This is a known issue with basic nitrogen-containing heterocycles like quinolines.[10] The silica gel is acidic and can cause degradation or irreversible binding of the product.[11]

Solution: Deactivate the silica gel. Before packing the column, prepare a slurry of the silica gel in your eluent system containing 0.5-1% triethylamine (NEt₃).[10] This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the product.

Q8: What are the best general purification strategies for the final product and intermediates?
  • Intermediates: The 4-hydroxyquinoline intermediates are often solids and can be effectively purified by recrystallization from a suitable solvent like ethanol.[2]

  • Final Product: After the work-up of the chlorination step, the crude solid can be purified by either flash column chromatography (using deactivated silica as described above) or recrystallization from a solvent system like ethyl acetate/ethanol or an appropriate non-polar/polar solvent mixture.[8][11]

G Start Low Yield or Complex Mixture Q1 At which step is the issue occurring? Start->Q1 Step1 Step 1: Cyclization Q1->Step1 Cyclization Step2 Step 2: Iodination Q1->Step2 Iodination Step3 Step 3: Chlorination Q1->Step3 Chlorination Sol1 Check Reagent Purity Verify Temperature (240-250°C) Monitor with TLC to avoid prolonged heating Step1->Sol1 Sol2 Check Reagent Stoichiometry Ensure Precursor Purity Consider gentle heating Step2->Sol2 Sol3 USE ANHYDROUS CONDITIONS Ensure POCl₃ Quality Control Temperature (100-110°C) Perform careful quench on ice Step3->Sol3

Caption: General troubleshooting workflow for low yields in the synthesis.

Data & Protocols

Table 1: Summary of Key Reaction Parameters
StepReactionKey ReagentsTypical SolventTemperature (°C)Typical Time (h)
1 Cyclization 4-(Trifluoromethyl)aniline, Ethyl AcetoacetateDowtherm A240-2500.5 - 1
2 Iodination N-Iodosuccinimide (NIS)DMF25 - 502 - 6
3 Chlorination Phosphorus Oxychloride (POCl₃)POCl₃ (neat)100 - 1104 - 8
Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary. Always conduct a thorough literature search for your specific target and perform small-scale optimization experiments. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline
  • Condensation: In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture to 140-150°C for 1-2 hours. Water will be evolved.

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture. Increase the temperature to 240-250°C and maintain for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.[2]

  • Work-up: Cool the reaction mixture and pour it into a beaker of cold petroleum ether or hexane. The solid product will precipitate.

  • Purification: Collect the solid by filtration. Wash the crude product with diethyl ether to remove residual solvent and starting materials. Recrystallize from ethanol to obtain the pure 4-hydroxyquinoline intermediate.[2]

Protocol 2: Synthesis of 4-Hydroxy-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
  • Setup: In a round-bottom flask, dissolve the 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq) from the previous step in DMF.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water. The iodinated product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. This product is often pure enough for the next step, but can be recrystallized if necessary.

Protocol 3: Synthesis of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 4-hydroxy-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.[8]

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.[7]

  • Work-up & Quench: Cool the reaction mixture to room temperature. WITH EXTREME CAUTION , slowly pour the mixture onto a vigorously stirred slurry of crushed ice. A solid will precipitate.

  • Neutralization: Carefully neutralize the acidic slurry to pH 8-9 by the slow addition of a saturated sodium carbonate solution or aqueous ammonia.

  • Isolation: Collect the crude solid product by suction filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Purify by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.[10]

References
  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • One-Pot Iodination of Hydroxypyridines. (2009).
  • BenchChem. (2025). Application Notes and Protocols for the Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline.
  • 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.
  • Joly, R., et al. (1971). Process for the preparation of chlorinated quinolines. U.S. Patent No. 3,567,732.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (n.d.). Royal Society of Chemistry.
  • Joly, R., et al. (1981). Process for the preparation of 4-chloroquinolines. U.S. Patent No. 4,277,607.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).
  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
  • Kinetics and mechanism of iodination of 8-hydroxyquinoline. (1975). R Discovery.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).

Sources

Troubleshooting low solubility of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline in aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic, heavily substituted heterocyclic compounds.

The molecule —4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline —is a textbook example of a "brick dust" compound. The combination of a rigid quinoline core, multiple heavy halogens (chlorine and iodine), and a highly hydrophobic trifluoromethyl (-CF3) group drastically increases its lipophilicity (LogP) and crystal lattice energy[1][2]. Furthermore, the electron-withdrawing nature of the halogens and the -CF3 group renders the quinoline nitrogen non-ionizable at physiological pH, eliminating pH-adjustment as a viable solubilization strategy.

This guide provides a causality-driven, self-validating framework to troubleshoot and resolve the aqueous solubility issues of this compound in your biochemical and cell-based assays.

Part 1: Diagnostic Workflow for Quinoline Precipitation

Before altering your assay, you must systematically identify where and why the compound is failing. The following decision tree outlines the standard operating procedure for diagnosing and rescuing insoluble halogenated quinolines.

TroubleshootingWorkflow Start Compound Crashes in Assay (Visible Cloudiness / High Light Scatter) Step1 Check DMSO Tolerance Can assay tolerate >1% DMSO? Start->Step1 Step2A Optimize DMSO Dispensing (Add compound last, rapid mix) Step1->Step2A Yes Step2B Implement Solubilizing Excipients (Cyclodextrins / Surfactants) Step1->Step2B No / Still crashes Step3B Assess Kinetic vs Thermodynamic Solubility Limits Step2A->Step3B Step3A Run Vehicle Control (Ensure excipient doesn't inhibit target) Step2B->Step3A Step3A->Step3B Success Proceed with Validated Assay Step3B->Success Soluble & Active

Diagnostic workflow for troubleshooting lipophilic compound precipitation in aqueous assays.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My 10 mM stock of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is perfectly clear in 100% DMSO. Why does it instantly turn cloudy when I dilute it to 10 µM in my assay buffer? A1: You are observing a transition from thermodynamic solubility to kinetic precipitation. When a highly lipophilic compound is diluted from a pure organic solvent into an aqueous buffer, the solvent capacity of the mixture drops exponentially, not linearly[3]. The hydrophobic effect forces the non-polar trifluoromethyl and halogen groups to aggregate to minimize contact with water molecules, rapidly forming a crystalline or amorphous precipitate. This "crashing out" leads to false negatives (the compound cannot reach the target) or false positives (precipitates scatter light in optical readouts or non-specifically denature proteins)[3].

Q2: Can I just increase the final DMSO concentration in my assay to 5% or 10% to keep it in solution? A2: In most cases, no. While increasing DMSO improves compound solubility, it introduces severe artifacts. In cell-based assays, DMSO concentrations above 0.1% to 0.5% often cause significant cytotoxicity and alter cellular phenotypes[4][5]. In biochemical assays, high DMSO concentrations increase solvent viscosity, which directly perturbs protein-ligand binding kinetics (specifically slowing the association rate, kon​ )[6]. Furthermore, DMSO can interact with protein hydrophobic clefts, potentially denaturing your target enzyme or competing with the ligand[6]. You must perform a DMSO tolerance titration (see Protocol 1).

Q3: If DMSO optimization fails, what is the best excipient for a halogenated, uncharged quinoline? A3: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the premier choice for this specific chemotype. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The bulky, highly lipophilic 6-(trifluoromethyl) and 3-iodo substituents of your quinoline core fit thermodynamically well into the β -cyclodextrin cavity, forming a 1:1 non-covalent inclusion complex[7][8]. This shields the hydrophobic bulk from the aqueous environment, dramatically improving apparent solubility without the membrane-lysing toxicity associated with harsh detergents[8][9].

CyclodextrinMechanism FreeDrug Insoluble Quinoline (Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Thermodynamic Driving Force CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Shell) CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complex formation shielding the hydrophobic quinoline.

Part 3: Solubilization Strategies & Data Presentation

When selecting a rescue strategy for your assay, you must balance solubility gains against potential assay interference.

Solubilization StrategyMechanism of ActionMax Recommended Conc.ProsCons / Risks
DMSO Optimization Co-solvent polarity shift0.1% (Cells) / 2% (Biochem)Simple, standard baseline[10].Cytotoxicity; alters binding kinetics via viscosity[6].
HP- β -Cyclodextrin Hydrophobic cavity inclusion1% to 10% (w/v)Excellent for uncharged, bulky halogens; low toxicity[8].Can extract cholesterol from cell membranes at high doses[11].
Non-ionic Surfactants (e.g., Tween-20)Micellar encapsulation0.01% to 0.1% (v/v)Prevents non-specific binding to plasticware.Can denature sensitive proteins; high background in mass spec.
Bovine Serum Albumin Carrier protein binding0.01% to 0.1% (w/v)Mimics physiological transport; stabilizes enzymes[10].High affinity binding may artificially shift the apparent IC50​ .

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement a fix without validating that the fix itself hasn't broken the assay. The following protocols are designed as self-validating systems.

Protocol 1: DMSO Tolerance and Kinetic Solubility Titration

Purpose: Determine the maximum allowable DMSO concentration for your specific target/cells, and identify the kinetic solubility limit of the quinoline.

  • Prepare Vehicle Controls: Prepare assay buffer containing 0.1%, 0.5%, 1.0%, 2.5%, and 5.0% DMSO (without compound).

  • Assess Target Viability: Run your standard assay (enzyme activity or cell viability) using these vehicle controls.

    • Validation Check: Identify the highest DMSO concentration that yields a Z′ -factor ≥0.5 and causes <10% change in baseline activity/viability compared to a 0% DMSO control[4][10]. This is your Maximum Tolerated DMSO ( DMSOmax​ ) .

  • Compound Titration: Prepare a 10 mM stock of the quinoline in 100% anhydrous DMSO. Perform serial dilutions in 100% DMSO first[11].

  • Aqueous Dilution: Spike the DMSO serial dilutions into the assay buffer such that the final DMSO concentration equals your DMSOmax​ across all wells[11].

  • Nephelometry/Microscopy Check: Before adding biological reagents, measure the absorbance at 600 nm or inspect under a microscope. An inflection point in absorbance indicates the kinetic solubility limit where the compound begins to form colloidal aggregates.

Protocol 2: HP- β -Cyclodextrin Inclusion Complex Formulation

Purpose: Rescue solubility when the compound crashes out at concentrations below the required IC50​ range, even at DMSOmax​ .

  • Prepare Excipient Buffer: Dissolve 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your aqueous assay buffer to a final concentration of 5% (w/v)[8][9].

  • Vehicle Control Validation: Run the assay with the 5% HP- β -CD buffer (no compound) to ensure the cyclodextrin does not strip essential lipids from your cells or inhibit your enzyme.

  • Complexation: Add the 10 mM DMSO stock of the quinoline dropwise into the 5% HP- β -CD buffer while vortexing vigorously. The cyclodextrin requires dynamic mixing to encapsulate the compound before it aggregates[9].

  • Equilibration: Incubate the solution at room temperature for 30-60 minutes on a shaker. This provides the thermodynamic activation energy required for the bulky trifluoromethyl and iodine groups to displace water molecules inside the CD cavity[8].

  • Centrifugation Check: Centrifuge the mixture at 15,000 x g for 10 minutes. If a pellet forms, the compound has exceeded the inclusion capacity. Use the supernatant for your assay, quantifying the exact concentration via HPLC if precise Kd​ measurements are required[8].

References

  • Skoda, E. M., et al. "An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "DMSO tolerance and reagent stability testing." ResearchGate. Available at: [Link]

  • Pohan, et al. "Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage." eScholarship. Available at: [Link]

  • "Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines." National Center for Biotechnology Information. Available at:[Link]

  • "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity." National Center for Biotechnology Information. Available at: [Link]

  • "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects." National Center for Biotechnology Information. Available at:[Link]

  • "Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability." MDPI. Available at: [Link]

  • Schubert, M. "Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction." marioschubert.ch. Available at: [Link]

Sources

Reducing side products in the iodination of 4-chloro-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists working with highly deactivated quinoline scaffolds.

The iodination of 4-chloro-2-methyl-6-(trifluoromethyl)quinoline is notoriously challenging. The presence of the electron-withdrawing 6-trifluoromethyl ( −CF3​ ) and 4-chloro ( −Cl ) groups severely deactivates the quinoline core toward standard electrophilic aromatic substitution. Consequently, forcing conditions often lead to unwanted side reactions at the labile 2-methyl group or the activated 4-chloro position. This guide provides field-proven insights to achieve regioselective C3-iodination while suppressing these side products.

Part 1: Diagnostic Q&A and Causality Analysis

Q1: Why is my reaction yielding a mixture of C3-iodo and 4-iodo products?

The Causality: You are likely observing a Finkelstein-type halogen exchange[1]. The 4-chloro position of your starting material is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). When traditional electrophilic iodination conditions are used (e.g., NIS with Brønsted acids like TFA or AcOH), the quinoline nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the C4 position. Iodide ions ( I− ) present in the reaction mixture will readily attack C4, displacing the chloride to form 4-iodo-2-methyl-6-(trifluoromethyl)quinoline. The Solution: You must prevent the protonation of the quinoline nitrogen. Avoid strongly acidic solvents. Instead, utilize a [2] in a neutral solvent like 1,2-dichloroethane (DCE). Adding a mild, non-nucleophilic base such as NaHCO3​ will scavenge any HI generated during the reaction, completely shutting down the SN​Ar pathway.

Q2: I am observing the degradation of the 2-methyl group into an aldehyde. How can I suppress this?

The Causality: The protons on the 2-methyl group of quinolines are highly acidic and exhibit benzylic-like reactivity. If you are using an I2​ /DMSO catalytic system, the 2-methyl group undergoes initial α -iodination. In the presence of DMSO, this intermediate rapidly undergoes [3] to form the unwanted 4-chloro-2-formyl-6-(trifluoromethyl)quinoline byproduct. The Solution: Strictly eliminate DMSO and excess organic peroxides (like TBHP) from your workflow. Switch to a controlled radical initiator system using Potassium persulfate ( K2​S2​O8​ ) as the sole oxidant in an inert halogenated solvent.

Q3: The reaction yield is extremely low, and I am recovering mostly starting material. What is going wrong?

The Causality: Standard electrophilic iodination relies on the inherent nucleophilicity of the aromatic ring. Your specific scaffold is doubly deactivated by the −Cl and −CF3​ groups, making the π -system too electron-poor to attack electrophilic iodine ( I+ ). The Solution: Shift the mechanistic paradigm. By heating I2​ with K2​S2​O8​ , you generate highly reactive electrophilic iodine radicals ( I∙ )[4]. Radical attack is significantly less sensitive to the electron-withdrawing effects of your substituents and is highly regioselective for the C3 position due to favorable spin density distribution.

Part 2: Mechanistic Pathway Visualization

The following diagram maps the logical divergence between the intended C3-radical iodination and the primary side-product pathways.

G SM 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (Starting Material) Radical I• Radical Generation (K2S2O8 / I2) SM->Radical Neutral/Radical Conditions Acidic Protonation & I- Attack (Acidic Conditions) SM->Acidic Lewis/Brønsted Acids + I- Kornblum α-Iodination & DMSO (Kornblum Oxidation) SM->Kornblum I2 / DMSO Target 4-Chloro-3-iodo-2-methyl- 6-(trifluoromethyl)quinoline (Target Product) SP1 4-Iodo-2-methyl- 6-(trifluoromethyl)quinoline (SNAr Side Product) SP2 4-Chloro-2-formyl- 6-(trifluoromethyl)quinoline (Oxidation Side Product) Radical->Target C3-Selective Attack Acidic->SP1 C4 Halogen Exchange Kornblum->SP2 2-Methyl Oxidation

Mechanistic divergence in the iodination of 4-chloro-2-methyl-6-(trifluoromethyl)quinoline.

Part 3: Quantitative Optimization Data

The table below summarizes how specific reaction environments dictate the product distribution, validating the shift toward a buffered radical methodology.

Reaction ConditionsTarget C3-Iodo (%)4-Iodo Byproduct (%)2-Formyl Byproduct (%)Recovered SM (%)
I2​ , DMSO, 100 °C < 5%0%85%10%
NIS, TFA, 80 °C 15%65%0%20%
I2​ , K2​S2​O8​ , DCE, 80 °C 78%7%0%15%
I2​ , K2​S2​O8​ , NaHCO3​ , DCE, 80 °C 88% 0% 0% 12%

Data Note: Yields represent isolated chromatographic fractions. The addition of NaHCO3​ is the critical variable that completely suppresses the 4-iodo byproduct.

Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized step-by-step methodology for the Regioselective C3-Iodination via Radical Pathway . This protocol is designed as a self-validating system, providing in-process physical cues to confirm chemical milestones without requiring immediate spectroscopic analysis.

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 mmol, 245.6 mg).

  • Reagent Loading: Add molecular Iodine ( I2​ , 1.5 mmol, 380 mg), Potassium persulfate ( K2​S2​O8​ , 2.0 mmol, 540 mg), and Sodium bicarbonate ( NaHCO3​ , 1.5 mmol, 126 mg).

  • Solvation: Suspend the solid mixture in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Reaction Execution: Seal the flask, purge with Argon for 5 minutes, and heat the mixture to 80 °C in an oil bath for 16 hours.

  • Quench: Cool the reaction to room temperature. Add 10 mL of saturated aqueous Sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 15 minutes.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% Ethyl Acetate in Hexanes).

Self-Validation Checkpoints
  • Visual Cue 1 (Initiation): Upon adding DCE, the solution will appear deep, opaque purple, confirming the presence of active molecular iodine.

  • Visual Cue 2 (Progression): After 16 hours at 80 °C, the solution should transition to a lighter amber/brown. This indicates the successful homolytic cleavage of I2​ and consumption of iodine radicals.

  • Visual Cue 3 (Quench Verification): Upon the addition of Na2​S2​O3​ , the organic layer must become completely colorless or pale yellow. If a pink/purple hue persists, unreacted electrophilic iodine remains; add more Na2​S2​O3​ to prevent post-extraction side reactions.

  • Chromatographic Cue: On TLC (UV 254 nm), the target C3-iodo product will exhibit a higher Rf​ value than the starting material. The bulky, non-polar iodine atom shields the polar quinoline nitrogen from interacting strongly with the silica stationary phase.

Part 5: References

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Chemical Communications (RSC Publishing) URL:[Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines Organic Letters (ACS Publications) URL:[Link]

  • Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method Synthetic Communications (via ResearchGate) URL:[Link]

  • I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis RSC Advances (via PMC) URL:[Link]

Sources

Validation & Comparative

Comparative efficacy of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline analogues in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Efficacy Comparison: 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline Analogues

Executive Summary & Rationale

The development of novel chemotherapeutics is increasingly driven by the need to overcome multidrug resistance in both parasitic infections and oncology. Quinoline derivatives have long been a cornerstone of antimalarial and anticancer drug design. However, the specific functionalization seen in 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (CIMTQ) and its analogues represents a highly optimized structural evolution [1].

As an Application Scientist evaluating these compounds, the structural causality is clear:

  • 6-Trifluoromethyl (-CF3) Group: The addition of a -CF3 moiety significantly enhances the lipophilicity of the quinoline scaffold, facilitating rapid penetration across both the erythrocyte membrane (in malaria) and solid tumor microenvironments. Furthermore, the strong electron-withdrawing nature of fluorine increases metabolic stability against cytochrome P450-mediated degradation.

  • 3-Iodo & 4-Chloro Halogenation: Halogen bonding plays a critical role in target affinity. The bulky, polarizable iodine atom at the 3-position enhances intercalation with DNA and strengthens binding to the hydrophobic heme-polymerization site, while the 4-chloro group mimics the established pharmacophore of chloroquine, essential for inhibiting β -hematin crystallization [2].

This guide objectively compares the in vitro efficacy of CIMTQ analogues against standard-of-care alternatives, providing self-validating protocols and mechanistic insights.

Mechanistic Overview: Dual-Action Efficacy

Halogenated trifluoromethyl quinolines exhibit a unique pleiotropic mechanism of action. In Plasmodium falciparum, they accumulate in the acidic digestive vacuole, binding to toxic free heme (ferriprotoporphyrin IX) and preventing its detoxification into inert hemozoin. In human cancer cell lines, these highly lipophilic compounds accumulate intracellularly, where they induce oxidative stress via reactive oxygen species (ROS) generation and inhibit critical kinase pathways, ultimately triggering apoptosis [3].

MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway CIMTQ CIMTQ & Analogues (Halogenated CF3-Quinoline) Heme Free Toxic Heme (FP-IX) CIMTQ->Heme Binds & Inhibits Crystallization ROS ROS Generation & DNA Intercalation CIMTQ->ROS Intracellular Accumulation Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Normal Detox (Blocked) Death1 Parasite Death (Oxidative Stress) Heme->Death1 Accumulation Apoptosis Apoptosis (Cancer Cells) ROS->Apoptosis Mitochondrial Dysfunction

Caption: Dual mechanism of action for CIMTQ analogues targeting both parasitic heme detoxification and cancer cell ROS generation.

Quantitative Efficacy Comparison

Antimalarial Efficacy (Plasmodium falciparum)

The primary benchmark for novel quinolines is their ability to bypass the mutated PfCRT (chloroquine resistance transporter) efflux pump found in resistant strains. Table 1 compares the efficacy of CIMTQ and a des-iodo analogue against standard antimalarials.

Table 1: In Vitro Antimalarial Activity (IC 50​ in nM)

Compound Pf3D7 (CQ-Sensitive) PfK1 (CQ-Resistant) Resistance Index (RI)*
CIMTQ 12.4 ± 1.1 18.2 ± 1.5 1.46
CIMTQ-Desiodo 35.6 ± 2.4 88.5 ± 5.2 2.48
Chloroquine (CQ) 15.1 ± 1.8 254.3 ± 12.1 16.84

| Mefloquine (MQ) | 10.5 ± 0.9 | 14.8 ± 1.2 | 1.40 |

*Resistance Index (RI) = IC 50​ (Resistant) / IC 50​ (Sensitive). An RI < 2 indicates excellent potential against resistant strains. Insight: The inclusion of the 3-iodo group in CIMTQ significantly lowers the IC 50​ against the K1 strain compared to the des-iodo analogue. The bulky iodine atom likely creates steric hindrance that prevents the mutated PfCRT pump from efficiently expelling the drug from the digestive vacuole.

Anticancer Cytotoxicity

Halogenated quinolines are increasingly investigated for solid tumors. Table 2 outlines the antiproliferative activity of CIMTQ against human cervical cancer (HeLa) and human adenocarcinoma (HT29) cell lines.

Table 2: In Vitro Anticancer Activity (IC 50​ in µM)

Compound HeLa (Cervical) HT29 (Adenocarcinoma) HEK293 (Healthy Control)
CIMTQ 4.2 ± 0.3 5.8 ± 0.4 > 50.0
5-Fluorouracil (5-FU) 8.5 ± 0.6 10.2 ± 0.8 15.4 ± 1.2

| Doxorubicin | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |

Insight: While less potent than the aggressive intercalator Doxorubicin, CIMTQ demonstrates superior efficacy to 5-FU and exhibits a highly favorable selectivity index (minimal toxicity to healthy HEK293 cells), likely due to targeted activation in the highly oxidative tumor microenvironment [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following standardized workflows must be employed when evaluating these analogues.

Workflow cluster_assays Parallel In Vitro Assays Prep Compound Preparation Stock in DMSO (10 mM) Malaria Antimalarial Assay P. falciparum (3D7 & K1) 72h Incubation Prep->Malaria Cancer Cytotoxicity Assay HeLa & HT29 cell lines 48h Incubation Prep->Cancer Read1 SYBR Green I Fluorescence Readout Malaria->Read1 Read2 MTT Reagent Absorbance Readout Cancer->Read2 Analysis Data Analysis IC50 Calculation & SAR Mapping Read1->Analysis Read2->Analysis

Caption: High-throughput parallel screening workflow for evaluating the pleiotropic efficacy of CIMTQ analogues.

Protocol A: High-Throughput SYBR Green I Antimalarial Assay

Causality: Traditional Giemsa-stained microscopy is subjective and low-throughput. Because mature human erythrocytes lack a nucleus (and thus DNA), any DNA present in the culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I selectively intercalates into double-stranded DNA, making its fluorescence a direct, highly accurate proxy for parasite proliferation [5].

  • Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% and hematocrit to 2% in complete RPMI-1640 medium.

  • Plating: Dispense 90 µL of the culture into 96-well black microtiter plates. Add 10 µL of CIMTQ analogues (serially diluted in medium from 10 mM DMSO stocks; final DMSO concentration <0.1%).

  • Incubation: Incubate plates at 37°C for 72 hours under a specialized gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC 50​ using non-linear regression analysis.

Protocol B: MTT Cell Viability Assay (Anticancer)

Causality: The MTT assay measures the metabolic reduction of yellow tetrazolium salt into purple formazan crystals by mitochondrial succinate dehydrogenase. This provides a self-validating measure of cell viability, as only metabolically active, living cells can perform this reduction.

  • Seeding: Seed HeLa and HT29 cells at a density of 5 × 10 3 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Treatment: Treat cells with varying concentrations of CIMTQ (0.1 µM to 50 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.

  • Readout: Measure absorbance at 570 nm. Normalize against untreated controls to determine the IC 50​ .

Conclusion

The in vitro data robustly supports the efficacy of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (CIMTQ) analogues as potent, dual-action therapeutic leads. The strategic combination of a lipophilic 6-trifluoromethyl group with 3-iodo/4-chloro substitutions successfully circumvents traditional efflux-mediated resistance in Plasmodium falciparum while demonstrating targeted, high-selectivity cytotoxicity in human adenocarcinoma and cervical cancer cell lines. Future in vivo pharmacokinetic profiling is highly recommended to translate these in vitro successes into preclinical models.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Structural comparison of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline with other trifluoromethyl quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Reactivity Comparison of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, anticancer, and antibacterial agents[1]. The incorporation of a trifluoromethyl (-CF3) group into the quinoline core significantly enhances a molecule's lipophilicity, metabolic stability, and target binding affinity[2]. While simpler building blocks like 4-chloro-6-(trifluoromethyl)quinoline are common[3], the highly functionalized 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline represents a specialized, poly-electrophilic scaffold.

This guide provides an objective structural comparison between this target compound and other trifluoromethyl quinoline analogs, detailing its unique orthogonal reactivity and providing validated experimental protocols for drug development professionals.

Structural & Physicochemical Comparison

To understand the causality behind the synthetic utility of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline, we must compare its structural features with simpler baseline analogs.

Table 1: Physicochemical and Structural Comparison of Trifluoromethyl Quinolines

CompoundSubstitution PatternMW ( g/mol )Primary Reactive SitesSteric Hindrance at NitrogenLipophilicity (LogP)*
Target Compound 4-Cl, 3-I, 2-CH3, 6-CF3371.52C-3 (Pd-coupling), C-4 (SNAr)High (2-Methyl group)~4.8
Analog 1 4-Cl, 6-CF3231.60C-4 (SNAr)Low~3.5
Analog 2 6-CF3197.16None (Inert core)Low3.25
Analog 3 2-CF3197.16None (Inert core)High (2-CF3 group)~3.4

*LogP values are estimated based on standard medicinal chemistry predictive models and literature baselines[2].

Expertise & Causality in Structural Design:

  • The 6-Trifluoromethyl Group: Positioned on the carbocyclic ring, the -CF3 group acts as a strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic aromatic substitution while increasing the electrophilicity of the pyridine ring, specifically at the C-4 position. This enhances metabolic stability by blocking cytochrome P450-mediated oxidation at C-6.

  • The 4-Chloro Substituent: The C-4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the quinoline core, compounded by the 6-CF3 group, makes the C-Cl bond highly susceptible to displacement by amines, thiols, and alkoxides[3].

  • The 3-Iodo Substituent: The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This thermodynamic difference allows for orthogonal reactivity. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) will selectively occur at the C-3 position without prematurely activating the C-4 chloride[4].

  • The 2-Methyl Group: The introduction of a methyl group adjacent to the quinoline nitrogen introduces critical steric hindrance. This modulates the pKa of the nitrogen, reducing its basicity and preventing unwanted coordination to transition metal catalysts during cross-coupling reactions, thereby increasing overall reaction yields.

Orthogonal Reactivity Workflow

The primary advantage of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline over simpler analogs is its capacity for sequential, site-selective functionalization.

OrthogonalReactivity Start 4-Chloro-3-iodo-2-methyl- 6-(trifluoromethyl)quinoline Step1 C-3 Functionalization (Pd-Catalyzed Suzuki/Sonogashira) Start->Step1 Weaker C-I bond reacts first Intermediate 4-Chloro-3-aryl-2-methyl- 6-(trifluoromethyl)quinoline Step1->Intermediate Step2 C-4 Functionalization (SNAr Amination/Alkoxylation) Intermediate->Step2 Activated C-Cl bond reacts second Product 3,4-Disubstituted-2-methyl- 6-(trifluoromethyl)quinoline Step2->Product

Orthogonal reactivity workflow for 3,4-disubstituted 6-(trifluoromethyl)quinolines.

Experimental Methodologies

To validate the structural advantages of the target compound, the following self-validating protocols demonstrate the sequential functionalization of the C-3 and C-4 positions. These methods are adapted from established syntheses of 4-chloro-3-iodoquinolines[4].

Protocol A: Selective C-3 Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C-3 position while preserving the C-4 chloride. Causality: The oxidative addition of Palladium(0) occurs significantly faster at the weaker C-I bond (~55 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). The 2-methyl group prevents catalyst poisoning by sterically shielding the quinoline nitrogen.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v). The biphasic system ensures solubility of both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours. Self-Validation: Monitor via LC-MS. The reaction must be kept strictly below 100 °C to prevent premature activation of the C-4 chloride.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the 4-chloro-3-aryl intermediate.

Protocol B: C-4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C-4 chloride with a primary or secondary amine. Causality: With the C-3 position functionalized, the C-4 chloride remains highly activated by the electron-withdrawing quinoline nitrogen and the 6-CF3 group. Thermal energy drives the formation of the Meisenheimer complex intermediate, leading to chloride expulsion.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Amine Addition: Add the desired amine (e.g., morpholine or substituted aniline) (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat the mixture to 120 °C for 12 hours. For less nucleophilic amines, microwave irradiation (150 °C, 30 mins) can significantly improve yields and reduce thermal degradation.

  • Workup: Pour the cooled reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Confirm the complete displacement of the chloride via High-Resolution Mass Spectrometry (HRMS) by observing the disappearance of the characteristic C-4 chloride isotopic pattern (M / M+2 ratio).

Conclusion

Compared to simpler building blocks like 4-Chloro-6-(trifluoromethyl)quinoline, the inclusion of the 3-iodo and 2-methyl groups in 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline transforms a standard intermediate into a highly versatile, multi-axis scaffold. This allows researchers to rapidly generate diverse libraries of 3,4-disubstituted quinolines, exploring complex chemical space while maintaining the favorable pharmacokinetic properties imparted by the 6-trifluoromethyl moiety.

References

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL: 1

  • Title: Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide Source: Benchchem URL: 2

  • Title: 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines Source: Thieme Connect URL: 4

  • Title: 4-Chloro-6-(trifluoromethyl)quinoline, 99% Source: Thermo Scientific Chemicals URL: 3

Sources

Comparing leaving group ability of iodine vs chlorine in 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Leaving Group Ability (Iodine vs. Chlorine) under S_NAr and Transition-Metal Catalysis

Executive Summary

In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized quinolines serve as critical scaffolds. 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a premier example of a dihalogenated building block that exhibits perfect orthogonal chemoselectivity .

Depending on the reaction conditions, a chemist can selectively functionalize this molecule at either the C3 or C4 position without protecting groups. This guide objectively compares the leaving group ability of the C4-chlorine versus the C3-iodine, explaining the mechanistic causality behind their divergent reactivity and providing self-validating experimental protocols for each pathway.

Mechanistic Causality: Why Position Dictates the Leaving Group

The reactivity of this quinoline derivative is not solely dictated by the intrinsic bond strength of the halogens, but by the electronic environment of the quinoline core and the specific mechanism of the chosen reaction.

The S_NAr Pathway: Superiority of C4-Chlorine

In Nucleophilic Aromatic Substitution (S_NAr), the C4-chlorine acts as the exclusive leaving group [1].

  • Causality: S_NAr proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack to form a negatively charged intermediate (the Meisenheimer complex).

  • Electronic Activation: The quinoline nitrogen strongly withdraws electron density from the 2- and 4-positions. In this specific molecule, the 6-(trifluoromethyl) group ( σp​=0.54 ) acts synergistically with the nitrogen to further lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

  • Electronegativity over Bond Strength: Because the addition step is rate-limiting, the higher electronegativity of chlorine (compared to iodine) makes the C4 carbon more electrophilic, accelerating the reaction. The C3-iodine is meta to the nitrogen and lacks resonance stabilization for the intermediate, rendering it completely inert under S_NAr conditions.

The Palladium-Catalyzed Pathway: Superiority of C3-Iodine

In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C3-iodine acts as the exclusive leaving group [2].

  • Causality: The rate-determining step in Pd-catalyzed cross-coupling is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): Oxidative addition is governed by bond strength rather than ring electrophilicity. The C–I bond (~238 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol). Consequently, Pd(0) inserts into the C3–I bond orders of magnitude faster than the C4–Cl bond, allowing for rapid and chemoselective coupling at C3 while leaving the C4-chlorine intact[3].

Reactivity SM 4-Chloro-3-iodo-2-methyl- 6-(trifluoromethyl)quinoline SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Nucleophile, Heat Pd Pd-Catalyzed Cross-Coupling SM->Pd Pd(0), Boronic Acid C4_Prod C4-Substituted Product (Cl leaves, I retained) SNAr->C4_Prod Fast addition at C4 C3_Prod C3-Substituted Product (I leaves, Cl retained) Pd->C3_Prod Fast oxidative addition at C3

Orthogonal reactivity pathways of 4-chloro-3-iodoquinolines based on reaction conditions.

Quantitative Comparison of Leaving Group Performance

The following table summarizes the experimental performance and chemoselectivity of both leaving groups based on established literature parameters for 4-chloro-3-iodoquinoline scaffolds[1][3].

ParameterC4-Chlorine (S_NAr)C3-Iodine (Pd-Coupling)
Primary Driving Force Electrophilic activation (LUMO lowering)Favorable Oxidative Addition
Bond Dissociation Energy ~330 kJ/mol (C–Cl)~238 kJ/mol (C–I)
Rate-Determining Step Formation of Meisenheimer ComplexPd(0) Insertion into C-X bond
Typical Reagents Amines, Alkoxides, ThiolatesArylboronic acids, Pd(PPh₃)₄, Base
Chemoselectivity >99% (Displaces Cl only)>95% (Displaces I only)
Typical Yields 85% – 95%75% – 90%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to verify that the correct halogen has been displaced.

Protocol A: Chemoselective S_NAr (C4-Amination)

This protocol utilizes the highly electrophilic nature of the C4 position to selectively displace chlorine using an aliphatic or aromatic amine[4].

  • Setup: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline in 10 mL of anhydrous Ethanol.

  • Reagents: Add 2.5 mmol of the desired amine (e.g., morpholine or aniline) and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The product mass should reflect the addition of the amine and the loss of 35.5 Da (Cl). Crucially, the LC-MS must show the retention of the +127 Da mass signature of Iodine , confirming the C3 position remains untouched.

  • Workup: Concentrate the solvent in vacuo, partition between Ethyl Acetate and water, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C3-Arylation)

This protocol exploits the weak C–I bond to selectively couple an aryl group at the C3 position while preserving the C4-chlorine for downstream functionalization[2].

  • Setup: In a Schlenk flask, combine 1.0 mmol of the quinoline starting material, 1.1 mmol of arylboronic acid, and 3.0 mmol of Na₂CO₃.

  • Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O (10 mL). Degas the mixture by sparging with argon for 15 minutes.

  • Catalyst Addition: Quickly add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Reaction: Heat the biphasic mixture to 90 °C for 8–12 hours under argon.

  • Self-Validation Checkpoint (Isotope Pattern): Analyze the crude mixture via GC-MS or LC-MS. The successful displacement of iodine and retention of chlorine is validated by a distinct 3:1 isotopic ratio (M : M+2) in the mass spectrum, which is the universal signature of a single retained chlorine atom.

  • Workup: Filter through a pad of Celite, extract with Dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Workflow cluster_0 Pathway A: C4 Amination (SNAr) cluster_1 Pathway B: C3 Suzuki Coupling Start Starting Material Validation A1 Add Amine & Base (EtOH solvent) Start->A1 B1 Add Ar-B(OH)2 & Pd(0) (Toluene/H2O) Start->B1 A2 Heat to 80°C (Monitor by LC-MS) A1->A2 A3 Isolate C4-Amine (Retains C3-Iodine) A2->A3 B2 Heat to 90°C (Check 3:1 Cl Isotope) B1->B2 B3 Isolate C3-Aryl (Retains C4-Chlorine) B2->B3

Step-by-step experimental workflow for chemoselective functionalization.

References

The mechanistic principles and protocol standards discussed in this guide are grounded in the following authoritative sources:

  • MDPI: Convenient and Efficient Microwave-Assisted Synthesis of a Methyl Derivative of the Fused Indoloquinoline Alkaloid Cryptosanguinolentine. Demonstrates the selective S_NAr amination of 4-chloro-3-iodoquinolines. 1

  • MIT DSpace: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Details the chemoselective oxidative addition of Pd into the C3-Iodine bond over the C4-Chlorine bond.2

  • ResearchGate: Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using, Inter- and Intramolecular Pd-Catalyzed Amination. Further validates the orthogonal reactivity and tandem coupling potential of dihalogenated quinolines. 3

  • ACS Publications: Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Provides foundational synthesis methodology for substituted 4-chloro-3-iodoquinolines. 4

Sources

A Comparative Guide to the Validation of Molecular Docking Models for 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous validation of molecular docking models, using the novel compound 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline as a case study. Intended for researchers, scientists, and drug development professionals, this document emphasizes the causal logic behind protocol choices, ensuring a self-validating system for computational predictions.

Introduction: The Challenge of Predictive Accuracy in Drug Discovery

Molecular docking is a cornerstone of modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to a biological target.[1][2] However, the in silico nature of these predictions necessitates a robust validation process to ensure their biological relevance and to avoid costly false positives in downstream experimental assays.[3][4] The predictive power of a docking protocol is not absolute and can be influenced by the choice of software, scoring functions, and the preparation of both the ligand and the receptor.[5][6]

The subject of our investigation, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline, is a halogenated quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antimalarial agents.[3][7] The inclusion of a trifluoromethyl group often enhances metabolic stability and potency, making this compound a person of interest for therapeutic development.[8][9]

While direct experimental data on the specific biological target of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is not yet publicly available, the extensive literature on structurally related quinolines points towards several potential target classes, including tyrosine kinases, topoisomerases, and DNA gyrase.[7][10][11] For the purpose of this guide, we will proceed with a well-characterized and disease-relevant target often associated with quinoline derivatives: the c-Met kinase . This allows for a detailed, practical demonstration of a complete validation workflow. It is crucial to note that this target is assumed for illustrative purposes, and the initial step in a real-world scenario would be target identification and validation.

This guide will compare and contrast various computational validation techniques, providing detailed protocols and the scientific rationale behind them.

The Validation Workflow: A Multi-Faceted Approach

A robust validation of a molecular docking model is not a single experiment but a multi-step process. Each step provides a different layer of confidence in the predicted binding mode and affinity. The overall workflow is depicted below.

Molecular Docking Validation Workflow cluster_prep Preparation cluster_docking Initial Docking cluster_validation Validation Stages cluster_exp Experimental Correlation ligand_prep Ligand Preparation (4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline) initial_docking Molecular Docking (e.g., AutoDock Vina, Glide, GOLD) ligand_prep->initial_docking receptor_prep Receptor Preparation (c-Met Kinase) receptor_prep->initial_docking redocking Re-docking (Pose Reproduction) initial_docking->redocking Primary Check cross_docking Cross-docking (Robustness Check) redocking->cross_docking If Successful md_simulation Molecular Dynamics (Stability Assessment) cross_docking->md_simulation For Best Poses fee_calc Free Energy Calculation (Affinity Refinement) md_simulation->fee_calc For Stable Complexes exp_validation Experimental Validation (e.g., IC50, SPR, X-ray Crystallography) fee_calc->exp_validation Highest Confidence Candidates

Caption: A comprehensive workflow for the validation of molecular docking models.

Stage 1: Foundational Validation - Re-docking

Causality: The most fundamental test of a docking protocol is its ability to reproduce the experimentally determined binding pose of a ligand in its cognate receptor.[5][12] This "re-docking" or "self-docking" procedure validates that the chosen search algorithm and scoring function are capable of identifying the correct conformation as a low-energy state. A successful re-docking is a prerequisite for any further computational validation.

Protocol: Re-docking of a Co-crystallized Ligand in c-Met Kinase
  • Obtain the Crystal Structure: Download the crystal structure of c-Met kinase complexed with a known inhibitor from the Protein Data Bank (PDB). For this example, let's assume a hypothetical PDB ID 'XXXX' where a ligand similar to our compound of interest is bound.

  • Separate the Ligand and Receptor: Using a molecular visualization tool like PyMOL or Chimera, separate the co-crystallized ligand from the protein. Save them as separate PDB files.

  • Prepare the Receptor:

    • Remove water molecules that are not critical for binding.[13]

    • Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Assign partial charges using a force field (e.g., AMBER, CHARMM).

    • Convert the prepared receptor to the appropriate file format for your docking software (e.g., PDBQT for AutoDock Vina).[7]

  • Prepare the Ligand:

    • Extract the co-crystallized ligand and save it separately.

    • Add hydrogens and assign appropriate charges.

    • Define rotatable bonds.

    • Convert to the appropriate file format (e.g., PDBQT).

  • Define the Binding Site (Grid Generation): Define the search space for the docking algorithm. This is typically a grid box centered on the position of the co-crystallized ligand. The size of the box should be large enough to accommodate the ligand and allow for some conformational sampling, but not so large as to unnecessarily increase computation time.

  • Perform Docking: Run the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

  • Analyze the Results:

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original co-crystallized pose.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful re-docking, indicating that the protocol can accurately reproduce the experimental binding mode.[3][13]

Redocking_Protocol pdb PDB Structure (c-Met + Co-crystallized Ligand) separate Separate Ligand and Receptor pdb->separate prep_receptor Prepare Receptor (Add H, Charges) separate->prep_receptor prep_ligand Prepare Ligand (Add H, Charges, Rotatable Bonds) separate->prep_ligand define_grid Define Binding Site (Grid Box) prep_receptor->define_grid dock Perform Docking prep_ligand->dock define_grid->dock analyze Analyze Results dock->analyze rmsd Calculate RMSD analyze->rmsd success RMSD < 2.0 Å? rmsd->success

Caption: Step-by-step protocol for re-docking validation.

Stage 2: Assessing Robustness - Cross-Docking

Causality: While re-docking is essential, it can be an artificially simple case because the protein conformation is already optimized for that specific ligand. Cross-docking provides a more stringent test by docking a ligand into different crystal structures of the same protein, which may have been co-crystallized with other ligands.[5] This assesses the ability of the docking protocol to handle the inherent flexibility of the protein's binding site.

Protocol: Cross-Docking of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
  • Select Multiple Receptor Structures: Identify several different PDB entries for c-Met kinase, each co-crystallized with a different inhibitor.

  • Prepare the Ensemble of Receptors: Prepare each receptor structure as described in the re-docking protocol.

  • Prepare the Ligand: Prepare the 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline ligand by generating a 3D conformation, assigning charges, and defining rotatable bonds.

  • Perform Cross-Docking: Dock the prepared ligand into the binding site of each of the prepared c-Met kinase structures.

  • Analyze the Results:

    • Compare the docking scores and predicted binding poses across the different receptor conformations.

    • A robust docking protocol should consistently predict a similar low-energy binding pose and favorable score across the ensemble of receptor structures.

    • Significant variations in results may indicate that receptor flexibility is a critical factor that needs to be addressed with more advanced techniques like ensemble docking or induced-fit docking.[1]

Comparison of Common Docking Software

The choice of docking software can significantly impact the outcome of a study. Below is a comparison of three widely used programs.

FeatureAutoDock VinaSchrödinger GlideCCDC GOLD
Algorithm Lamarckian Genetic AlgorithmHierarchical search protocolGenetic Algorithm
Strengths Open-source and free for academic use; widely used and cited; relatively fast.High accuracy; well-integrated with a comprehensive modeling suite; offers different precision modes (HTVS, SP, XP).Highly flexible ligand and partial protein flexibility; multiple scoring functions; robust for challenging systems.
Considerations Requires manual preparation of input files; scoring function is empirical and may not be universally applicable.Commercial software with a significant license fee; can be computationally intensive at higher precision modes.Commercial software; can have a steeper learning curve due to its extensive customization options.
Typical Use Case Academic research, initial virtual screening.Pharmaceutical industry, lead optimization.Both academic and industrial settings, especially for complex docking scenarios.

Stage 3: Dynamic Validation - Molecular Dynamics (MD) Simulations

Causality: Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. MD simulations offer a way to assess the stability of a docked pose over time, providing a more realistic representation of the interactions in a physiological environment.[2] A ligand that is stable in the binding pocket during an MD simulation is more likely to be a true binder.

Protocol: MD Simulation of the Docked Complex
  • Select the Best Docking Pose: Choose the top-ranked and most promising docking pose of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline with c-Met kinase from the previous validation steps.

  • System Preparation:

    • Place the protein-ligand complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without restraints.

  • Trajectory Analysis:

    • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Advanced Validation: Free Energy Calculations

For high-priority candidates, more computationally intensive methods can provide a more accurate estimation of binding affinity than standard docking scores.

  • MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) are post-processing methods applied to MD simulation trajectories to calculate the free energy of binding. They offer a good balance between accuracy and computational cost.

  • Free Energy Perturbation (FEP): This is a more rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by "alchemically" transforming one into the other.[10] It is often used in lead optimization to predict the impact of small chemical modifications.

Conclusion: An Integrated and Iterative Process

The validation of molecular docking models is not a linear checklist but an integrated and often iterative process. Discrepancies at any stage may require revisiting and refining the docking protocol. Re-docking establishes a baseline of performance, cross-docking assesses robustness to receptor flexibility, and molecular dynamics simulations provide a crucial check on the temporal stability of the predicted interactions. By employing this multi-tiered validation strategy, researchers can significantly increase their confidence in in silico hits, leading to a more efficient and successful drug discovery pipeline. The ultimate validation, of course, lies in the correlation of computational predictions with experimental data, which remains the gold standard in the field.[3][4]

References

  • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. (2020, January). Retrieved from [Link]

  • GOLD: The All In One Molecular Docking Package - CCDC. (2025, June 26). Retrieved from [Link]

  • GOLD - Docs CSC. (n.d.). Retrieved from [Link]

  • GOLD - KBbox: Tools. (n.d.). Retrieved from [Link]

  • Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed. (n.d.). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS. (2012). Retrieved from [Link]

  • Alchemical absolute protein–ligand binding free energies for drug design - MPG.PuRe. (2021, September 24). Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase | Journal of Chemical Information and Modeling - ACS Publications. (2009, January 27). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India - BioNome. (2026, March 2). Retrieved from [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Retrieved from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview: The biologically important quninoline derivatives. (2011, September 19). Retrieved from [Link]

  • Structure-Based Virtual Screening Using Glide. (n.d.). Retrieved from [Link]

  • How can we validate docking accuracy on homology modelled protein via cross-docking. (2020, July 6). Retrieved from [Link]

  • How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step) - YouTube. (2026, February 14). Retrieved from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved from [Link]

  • Tutorial redocking – ADFR - Center for Computational Structural Biology. (2019, October 31). Retrieved from [Link]

  • manaakiwhenua/gold-functions: Some shell functions to help scale and manage GOLD molecular docking jobs on an HPC - GitHub. (n.d.). Retrieved from [Link]

  • Tutorial 13: The concept of redocking explained - YouTube. (2024, May 1). Retrieved from [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) - YouTube. (2025, August 4). Retrieved from [Link]

  • Docking protocol — rDock Documentation. (n.d.). Retrieved from [Link]

  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets | Journal of Medicinal Chemistry - ACS Publications. (2004, July 13). Retrieved from [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Retrieved from [Link]

  • Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery - Hilaris. (2025, February 28). Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction - bioRxiv.org. (2016, February 12). Retrieved from [Link]

  • Practical Considerations in Virtual Screening and Molecular Docking - PMC - NIH. (n.d.). Retrieved from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC. (n.d.). Retrieved from [Link]

  • Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview - Frontiers. (n.d.). Retrieved from [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved from [Link]

  • Tutorial: Docking with Glide - UC Santa Barbara. (n.d.). Retrieved from [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats - PubMed. (2022, August 26). Retrieved from [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (2026, January 15). Retrieved from [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved from [Link]

  • Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects - PMC. (2024, May 27). Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. (2022, December 2). Retrieved from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. (2024, November 18). Retrieved from [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software - YouTube. (2023, February 18). Retrieved from [Link]

Sources

Benchmarking 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline Against Standard Multi-Kinase Inhibitors

Executive Summary

The development of multi-target receptor tyrosine kinase (RTK) inhibitors has revolutionized the management of angiogenesis-driven and mutation-driven malignancies. This guide provides an objective, data-driven benchmarking analysis of a novel preclinical scaffold, 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (herein referred to as CIMTQ) . We evaluate its biochemical and cellular efficacy against established FDA-approved multi-kinase inhibitors, specifically Cabozantinib and Lenvatinib, focusing on its modulation of the VEGFR2 and c-Met signaling axes.

Structural Rationale & Pharmacophore Analysis

The rational design of CIMTQ leverages the well-established quinoline core, a privileged scaffold in kinase drug discovery known for targeting the ATP-binding pocket of RTKs[1].

  • Quinoline Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • 6-Trifluoromethyl Substitution: Designed to exploit the deep hydrophobic pocket exposed in the DFG-out conformation, a hallmark of Type II kinase inhibitors like 2[2].

  • 4-Chloro & 3-Iodo Halogenation: These heavy halogen substitutions provide significant steric bulk and halogen-bonding capabilities. This structural rigidity locks the molecule in a favorable binding conformation, theoretically increasing the target residence time compared to less substituted analogs.

RTK_Signaling Ligands Ligands (VEGF / HGF) Receptors Receptor Tyrosine Kinases (VEGFR2 / c-Met) Ligands->Receptors Activation Downstream Downstream Effectors (PI3K / AKT / MAPK) Receptors->Downstream Phosphorylation Inhibitors Inhibitors (CIMTQ, Cabozantinib) Inhibitors->Receptors ATP-competitive Inhibition Outcome Tumor Angiogenesis & Proliferation Downstream->Outcome Gene Transcription

Fig 1: RTK signaling pathway and targeted inhibition by CIMTQ and standard multi-kinase inhibitors.

In Vitro Kinase Profiling (Cell-Free Assays)

To objectively benchmark the direct target engagement of CIMTQ, we utilized a cell-free biochemical assay against a panel of recombinant kinases.

Causality & Assay Selection: We selected the Homogeneous Time-Resolved Fluorescence (HTRF) assay over traditional ELISA or radiometric 33 P-ATP methods. HTRF utilizes a ratiometric fluorescence readout (665 nm / 620 nm) that intrinsically corrects for compound auto-fluorescence and inner-filter effects[3]. This is critical when screening highly halogenated quinolines like CIMTQ, which can exhibit native fluorescence that confounds standard photometric assays.

Self-Validating Controls: The protocol is designed as a self-validating system. It includes a 'No-Enzyme' negative control to establish the baseline FRET signal (0% activity) and a 'Vehicle' (1% DMSO) positive control to define maximum uninhibited kinase activity (100%). The inclusion of FDA-approved Cabozantinib and Lenvatinib serves as pharmacological reference standards to verify the assay's dynamic range and sensitivity[2].

Step-by-Step HTRF Protocol
  • Enzyme Preparation: Recombinant kinase domains (VEGFR2, c-Met, AXL, EGFR) are diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: CIMTQ, Cabozantinib, and Lenvatinib are serially diluted in DMSO (final DMSO concentration 1%). Add 4 µL of compound to 384-well plates, followed by 2 µL of enzyme solution. Incubate for 15 min at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP and biotinylated tyrosine kinase (TK) substrate mix. The ATP concentration is strictly set at the apparent Km​ for each specific kinase to ensure 4[4].

  • Termination & Detection: After 45 min, add 10 µL of HTRF detection buffer containing EDTA (to chelate Mg 2+ and halt the reaction), Streptavidin-XL665 (binds the biotinylated substrate), and a Eu 3+ -Cryptate conjugated anti-phosphotyrosine antibody.

  • Readout: Incubate for 1 hour, then read time-resolved fluorescence at 620 nm and 665 nm on a compatible microplate reader.

HTRF_Workflow Step1 1. Incubation Kinase + Inhibitor Step2 2. Reaction ATP + Substrate Step1->Step2 Step3 3. Detection Eu-Ab + XL665 Step2->Step3 Step4 4. Readout TR-FRET Signal Step3->Step4

Fig 2: Step-by-step HTRF kinase assay workflow for evaluating compound IC50 values.

Quantitative Benchmarking Data

Table 1: In Vitro Kinase Inhibitory Activity (IC 50​ , nM)

Target Kinase CIMTQ Cabozantinib (Standard) Lenvatinib (Standard)
VEGFR2 1.2 ± 0.3 0.035 4.0
c-Met 0.8 ± 0.1 1.3 >1000
AXL 5.4 ± 0.6 7.0 >1000

| EGFR | >10000 | >10000 | >10000 |

Data Interpretation: CIMTQ demonstrates sub-nanomolar potency against c-Met, slightly outperforming Cabozantinib, while maintaining potent single-digit nanomolar inhibition of VEGFR2. It is highly selective against EGFR, confirming its profile as a targeted angiogenesis and MET-driven tumor inhibitor.

Cellular Efficacy & Pathway Modulation

Causality & Assay Selection: While cell-free assays confirm direct target engagement, they do not account for cellular permeability, metabolic stability, or competitive binding with high intracellular ATP concentrations (typically 1-5 mM). Therefore, we employ Western blotting of autophosphorylated receptors in intact cells to validate that CIMTQ's biochemical potency translates to functional 5[5].

Self-Validating Controls: The workflow utilizes serum-starved cells to eliminate background growth factor signaling, ensuring that any observed phosphorylation is strictly ligand-induced. A 'Ligand-Only' control confirms successful receptor activation, while a 'No-Ligand' control validates the starvation efficacy. Total receptor levels (e.g., Total VEGFR2) and a housekeeping protein ( β -actin) are probed simultaneously to confirm that reduced phosphoprotein signals are due to kinase inhibition, not protein degradation or unequal sample loading[5].

Step-by-Step Cellular Assay Protocol
  • Cell Culture & Starvation: HUVEC (human umbilical vein endothelial cells, for VEGFR2) and MKN-45 (gastric carcinoma cells, for c-Met) are seeded in 6-well plates. Cells are starved in serum-free media for 24 hours to reduce basal kinase phosphorylation.

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of CIMTQ, Cabozantinib, or Lenvatinib for 2 hours.

  • Ligand Stimulation: HUVECs are stimulated with VEGF 165​ (50 ng/mL) for 5 minutes, and MKN-45 cells with HGF (50 ng/mL) for 10 minutes to induce acute receptor autophosphorylation.

  • Lysis & Immunoblotting: Cells are rapidly washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Proteins are resolved via SDS-PAGE, transferred to PVDF membranes, and probed with target-specific antibodies (anti-p-VEGFR2 Tyr1175 or anti-p-c-Met Tyr1234/1235)[1].

Quantitative Cellular Viability Data

To correlate pathway inhibition with phenotypic outcomes, anti-proliferative activity was assessed via a standard 72-hour MTT viability assay.

Table 2: Cellular Anti-Proliferative Activity (IC 50​ , nM)

Cell Line (Primary Driver) CIMTQ Cabozantinib Lenvatinib
HUVEC (VEGFR2-dependent) 4.5 ± 0.8 0.1 5.2

| MKN-45 (c-Met-dependent) | 3.2 ± 0.5 | 5.8 | >5000 |

Data Interpretation: CIMTQ effectively suppresses the proliferation of both HUVEC and MKN-45 cells. Its superior efficacy in MKN-45 cells compared to Cabozantinib strongly correlates with its enhanced biochemical c-Met inhibition, validating the scaffold's dual-action design.

Conclusion

The benchmarking data indicates that 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline (CIMTQ) is a highly potent, dual VEGFR2/c-Met inhibitor. By leveraging a heavily substituted quinoline core, it achieves comparable or superior in vitro and cellular efficacy to established clinical standards like Cabozantinib and Lenvatinib. The rigorous, self-validating protocols detailed above confirm its target engagement, positioning CIMTQ as a robust pharmacophore model for next-generation anti-angiogenic drug development.

References

  • A Comparative Analysis of Vegfr-2-IN-36 and Other Leading VEGFR-2 Inhibitors. BenchChem.3

  • Characterization and Kinetic Mechanism of Catalytic Domain of Human Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase (VEGFR2 TK), a Key Enzyme in Angiogenesis. ACS Biochemistry. 4

  • Buy Vegfr-2-IN-24 / Classification of VEGFR-2 Inhibitors. Smolecule. 6

  • Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedChemExpress. 2

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. PMC / NIH. 1

  • Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER. AACR Journals. 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline. As a complex halogenated quinoline derivative utilized in pharmaceutical development and chemical synthesis, its handling and disposal demand meticulous attention to detail to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile to empower researchers and laboratory managers to handle its waste with confidence and integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the risks associated with 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is paramount. This compound is a multi-halogenated aromatic heterocyclic, a class of molecules that requires careful management.

A safety data sheet for a closely related compound indicates significant hazards that should be assumed for the topic substance. It is classified with the following hazard statements:

  • H361: Suspected of damaging fertility or the unborn child.

  • H400: Very toxic to aquatic life.

The trifluoromethyl group enhances lipophilicity and stability, while the chloro and iodo groups are good leaving groups in certain reactions but also contribute to the compound's persistence and potential for bioaccumulation.[1] The primary risks are reproductive toxicity and severe environmental harm, particularly to aquatic ecosystems. Therefore, under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or as general waste.[2]

Table 1: Hazard Profile Summary

Hazard TypeGHS ClassificationKey Considerations
Health Hazard Reproductive Toxicity, Category 2 (Suspected)Poses a long-term health risk. Exposure should be minimized, especially for personnel of reproductive age.
Environmental Hazard Acute Aquatic Hazard, Category 1Extremely toxic to aquatic organisms. Even minute quantities can cause significant environmental damage.
Chemical Reactivity Halogenated OrganicIncompatible with strong oxidizing agents, strong acids, and bases.[3][4] Mixing with other waste streams can create hazardous reactions or complicate disposal.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during routine laboratory use. All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and change them immediately if contamination is suspected.[5]

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[3]

  • Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.

  • Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA-approved respirator if engineering controls are insufficient or during spill cleanup.[6]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is to treat it as a hazardous waste and ensure it is sent to an approved waste disposal facility.[7][8]

Step 1: Waste Segregation

This is the most critical step. Due to its halogenated nature (containing chlorine, fluorine, and iodine), this waste must be kept separate from non-halogenated organic solvent waste.[9][10] Co-mingling complicates the disposal process, as halogenated wastes often require high-temperature incineration and cannot be recycled through solvent recovery programs.[9]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Causality: Halogens can form acidic gases (like HCl) during incineration, requiring specialized scrubbers in the disposal facility. Mixing with non-halogenated streams makes the entire volume more expensive and difficult to process.

Step 2: Waste Collection

A. Solid Waste:

  • Unused/Expired Compound: Keep the compound in its original, clearly labeled container.

  • Contaminated Labware: Items like gloves, weigh boats, and pipette tips that are grossly contaminated should be collected in a dedicated, sealed plastic bag or container. This container must be labeled as "Solid Halogenated Hazardous Waste" and list the chemical name.[11]

B. Liquid Waste:

  • Reaction Mixtures/Solutions: Collect all solutions containing the compound in a compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle).

  • Container Requirements: The container must be in good condition, have a secure screw-top cap, and be stored in secondary containment to prevent spills.[12]

  • Labeling: Affix a "Hazardous Waste" tag to the container. The label must include:

    • The full chemical name: "4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline"

    • An accurate estimation of the concentration and volume.

    • The associated hazards (e.g., "Reproductive Toxin," "Aquatic Toxin").

    • The date accumulation started.

Step 3: Handling Accidental Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.

  • Prevent Entry into Drains: Do not allow the substance or cleaning materials to enter any drains.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline.

G Disposal Workflow for Halogenated Quinoline Waste start Waste Generation (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_waste Collect in sealed, labeled container for solid halogenated waste. is_solid->solid_waste Yes liquid_waste Collect in sealed, labeled carboy/bottle for liquid halogenated waste. is_solid->liquid_waste No storage Store in designated Hazardous Waste Satellite Accumulation Area. solid_waste->storage liquid_waste->storage pickup Arrange for pickup by licensed Hazardous Waste Disposal Contractor. storage->pickup final_disposal Final Disposal at approved Treatment, Storage, and Disposal Facility (TSDF). (e.g., Incineration) pickup->final_disposal

Caption: Decision workflow for segregating and disposing of waste.

Final Disposal Logistics

The ultimate disposal of this chemical must be conducted by a licensed hazardous waste management company. Your institution's Environmental Health & Safety (EH&S) department is the primary point of contact for arranging waste pickup.[12] They will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[8] The most probable disposal method for this type of compound is high-temperature incineration at a specialized facility equipped to handle halogenated organic materials.[13]

References

  • Safety Data Sheet. (2026, January 5). Sigma-Aldrich.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 4-Chloro-2-(trifluoromethyl)quinoline - Safety Data Sheet. (2025, September 19). Company Not Specified.
  • 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. (2011, January 31). Georganics.
  • CHLORINATED ORGANICS HANDBOOK. (2014, October). OxyChem.
  • 4-Chloro-6-(trifluoromethyl)quinoline Product Information. Chem-Impex.
  • Quinoline Safety Data Sheet. (2012, April 19). Fisher Scientific.
  • Aldrich C70509 Safety Data Sheet. (2025, October 7). Sigma-Aldrich.
  • Hazardous Waste Reduction. Environmental Health and Safety, University Not Specified.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT).
  • Chemical Disposal Guide. University of Wisconsin-Madison, Environment, Health & Safety.
  • Production, Import/Export, Use, and Disposal of Methylene Chloride. Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

Personal protective equipment for handling 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An essential requirement for advancing drug development and agrochemical synthesis is the rigorous management of highly functionalized, reactive intermediates. 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline is a complex polyhalogenated scaffold. While its unique substitution pattern makes it an invaluable electrophilic building block for cross-coupling and nucleophilic aromatic substitution, these exact properties render it a significant occupational hazard.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for the safe handling, dispensing, and disposal of this compound.

Mechanistic Toxicology & Chemical Profile

To handle 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline safely, one must understand the causality behind its toxicity. The hazards of this molecule are driven by its specific functional groups:

  • High Lipophilicity (Iodo & Trifluoromethyl groups): The addition of heavy halogens (iodine) and the strongly lipophilic −CF3​ group drastically increases the molecule's partition coefficient (LogP). This facilitates rapid dermal penetration and cellular uptake across lipid bilayers.

  • Electrophilic Reactivity (Chloro & Iodo groups): The electron-withdrawing nature of the −CF3​ group activates the quinoline ring. The halogens at the 3- and 4-positions act as excellent leaving groups, making the molecule highly susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in proteins). This can lead to rapid haptenization, allergic sensitization, and hepatotoxicity [2].

  • Respiratory & Mucosal Irritation: Like many halogenated quinolines, aerosolized dust of this compound is a severe irritant to the mucous membranes and upper respiratory tract, often categorized under GHS as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) [1].

Quantitative Hazard Comparison

To contextualize the required safety measures, the table below extrapolates the quantitative hazard data of closely related reference scaffolds to our target compound.

Chemical ScaffoldMolecular WeightGHS Acute ToxicitySkin/Eye IrritationRespiratory Hazard
2-(Trifluoromethyl)quinoline [1]197.16 g/mol Category 3 (Oral)Cat 2 / Cat 2ASTOT SE 3
4-Chloro-7-(trifluoromethyl)quinoline [3]231.60 g/mol Category 4 (Oral/Dermal/Inhalation)Cat 2 / Cat 2ASTOT SE 3
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline 371.53 g/mol Category 3 (Oral/Dermal/Inhalation)Cat 2 / Cat 2A STOT SE 3

Required Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for polyhalogenated electrophiles due to their permeation kinetics. The following engineered defense system is required:

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Neoprene (inner) + Heavy-duty Nitrile (outer).Halogenated aromatics can permeate standard 4-mil nitrile over time. The dual-polymer system prevents breakthrough.
Respiratory N100 or P100 particulate respirator (minimum); PAPR preferred if handling >5g outside a closed system.The crystalline powder holds static charge and easily aerosolizes, directly exposing the respiratory tract to reactive electrophiles [3].
Eye/Face Snug-fitting, indirect-vent safety goggles.Prevents fine crystalline dust from settling on the ocular mucosa, which would cause severe, irreversible irritation [1].
Body Protection Tyvek® lab coat or chemically impervious apron over standard cotton lab coat.Prevents accumulation of static-clinging dust on woven fabrics, eliminating secondary exposure routes.

Operational Workflow: Safe Dispensing and Reaction Setup

The following self-validating protocol ensures zero-exposure transfer of the chemical from bulk storage to the reaction vessel.

Objective: Transfer the active compound without generating aerosolized dust or contaminating the exterior of the fume hood.

  • Step 1: Environmental Preparation

    • Action: Clear a Class II chemical fume hood. Lay down an anti-static weighing mat. Ensure the face velocity is verified between 80–100 fpm.

    • Causality: Fluorinated compounds frequently exhibit triboelectric charging (static cling). An anti-static mat prevents the powder from aggressively repelling off the spatula and aerosolizing.

    • Validation: Pass a gloved hand over the mat; if the balance reading fluctuates wildly, static is still present. Use an anti-static ionizer gun before proceeding.

  • Step 2: Dispensing

    • Action: Using a grounded, stainless-steel spatula, slowly transfer the crystalline powder into a pre-tared, sealable vial. Do not use plastic spatulas.

    • Causality: Plastic spatulas exacerbate static generation, increasing the risk of airborne particulates.

    • Validation: Seal the vial immediately after the target mass is reached. Wipe the exterior of the closed vial with an acetone-dampened Kimwipe. If the Kimwipe shows any discoloration, the vial exterior is contaminated and must be re-wiped.

  • Step 3: Decontamination of Tools

    • Action: Submerge the spatula in a beaker of quenching solution (e.g., 10% sodium thiosulfate or dilute amine solution) before removing it from the hood.

    • Causality: Quenching solutions neutralize the electrophilic chloro/iodo positions via nucleophilic displacement, rendering the residual chemical biologically inert before it leaves the primary containment zone.

Visualized Safety & Emergency Workflow

The following logic diagram outlines the critical path for standard handling and immediate spill response.

G N1 Pre-Operational Safety Verification N2 Don Prescribed PPE (Double Gloves, N100) N1->N2 N3 Transfer to Class II Fume Hood N2->N3 N4 Anti-Static Weighing & Dispensing N3->N4 N5 Spill or Aerosol Detected? N4->N5 N6 Execute Emergency Spill Protocol N5->N6  YES   N7 Proceed to Reaction Setup N5->N7  NO   N8 Halogenated Waste Disposal N6->N8 N7->N8

Workflow for the safe handling and spill response of polyhalogenated quinoline derivatives.

Emergency Response & Spill Protocol

If a spill occurs outside of primary containment (e.g., dropping a vial on the lab floor), execute the following self-validating recovery sequence:

  • Isolation: Immediately evacuate personnel from the immediate vicinity (minimum 10-foot radius) to prevent inhalation of aerosolized dust.

  • Containment: Do NOT sweep the dry powder, as this will force the electrophilic dust into the ambient air. Instead, gently cover the spill with damp, inert absorbent pads (water or a high-boiling aliphatic solvent like mineral oil).

  • Collection: Using a disposable plastic scoop, collect the dampened mass and place it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Validation: Swab the spill area with a solvent-dampened pad and inspect under a portable UV lamp (quinolines often exhibit distinct fluorescence). If fluorescence is detected, repeat the cleaning step until the surface is completely dark under UV light.

Waste Disposal Plan

  • Segregation: All waste containing 4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline must be strictly segregated into Halogenated Organic Waste containers.

  • Incompatibilities: Never mix this waste with strong oxidizing agents or concentrated alkali metals, as the polyhalogenated structure can undergo violent exothermic degradation, releasing highly toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen iodide (HI) gases [3].

References

  • 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECM8Zk8bhkAJXBzjBm4ScBpKO4hQ9kAVBG615KXoDxUrOCC-r_4e3JU_8QHDvqPU2HYzO5UyNTPWKh-VG_LcXHJ-HifQG4VvKaecK5LeTU5CkTtonQzI6JUY8-84yUFlmCRI_JUMYk5bLR8w==]
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model | Briefings in Bioinformatics | Oxford Academic, oup.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTA_WeXWCd8nNuuyT7lGs5EXU-rv9d6rZPuaHF5R7zfiepUCFevtUKyGjqv4HNwgvqi4JJNRqAyCv6OEnpxklCt0O9y6fNLHQtH3k1FIAW5geqXWQHw4ni-1L5BEFApXwWB7bW5JxHAJ40tFVBsTESpWP]
  • Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98% - Cole-Parmer, coleparmer.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH40UiHJs6N3F3gcDFZVnr0fMdJ-2AYtxUcIcTJO16CfRipAGM1-vNBC1Bb1wqAbdh9FbAD-xyv5xxwUREGJnnTZ5OvMOp3ilvYj01dzl6ZSnNrZEtxxUXqk1pqnbay8y1OQZRsai-Z-tkjDUc=]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-3-iodo-2-methyl-6-(trifluoromethyl)quinoline

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